Product packaging for Chromic acid(Cat. No.:CAS No. 7738-94-5)

Chromic acid

Cat. No.: B076003
CAS No.: 7738-94-5
M. Wt: 118.01 g/mol
InChI Key: KRVSOGSZCMJSLX-UHFFFAOYSA-L
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Description

Chromic Acid (H₂CrO₄) is a strong oxidizing agent of chromium in its +6 oxidation state, valued in research for its potent oxidative properties . It is typically generated in situ for reactions by combining chromium trioxide (CrO₃) or dichromate salts with aqueous acid . Its primary research value lies in the oxidation of organic compounds, where it selectively converts primary alcohols to carboxylic acids and secondary alcohols to ketones . The mechanism is believed to proceed through the formation of a chromate ester intermediate, facilitating the cleavage of C-H bonds . Beyond synthetic chemistry, this compound is a critical reagent in materials science for surface treatment. It is used to etch and activate polymer surfaces, such as polypropylene, significantly increasing surface roughness and introducing polar carbonyl and hydroxyl groups to improve the adhesion of coatings and composites . In histological fixation, its strong oxidizing action coagulates proteins and nucleic acids, aiding in tissue preparation for analysis . This compound is a highly toxic, corrosive substance and a recognized carcinogen . It must be handled with extreme care in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrO3<br>H2CrO4<br>CrH2O4 B076003 Chromic acid CAS No. 7738-94-5

Properties

IUPAC Name

dihydroxy(dioxo)chromium
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InChI

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2
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InChI Key

KRVSOGSZCMJSLX-UHFFFAOYSA-L
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Canonical SMILES

O[Cr](=O)(=O)O
Source PubChem
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Molecular Formula

H2CrO4, CrH2O4
Record name chromic acid
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DSSTOX Substance ID

DTXSID8034455
Record name Chromic(VI) acid
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Molecular Weight

118.010 g/mol
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Physical Description

CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH]
Record name Chromic acid
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Boiling Point

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/
Record name CHROMIC ACID
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Solubility

In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page.
Record name CHROMIC ACID
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Density

1.67-2.82 /Anhydrous chromic acid/
Record name CHROMIC ACID
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Color/Form

Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid

CAS No.

7738-94-5
Record name Chromic acid (H2CrO4)
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Record name Chromic acid
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Melting Point

196 °C /Anhydrous chromic acid/
Record name CHROMIC ACID
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Synthesis and Preparative Methodologies of Chromic Acid Systems

Industrial-Scale Production of Chromic Acid Precursors

The industrial production of this compound begins with the processing of chromium ore to create soluble dichromate salts, which are the primary precursors.

The principal raw material for virtually all chromium compounds is chromite ore, which contains chromium(III) oxides. wikipedia.org The industrial synthesis of sodium dichromate, the most common precursor, is a multi-step process that begins with this ore. cargohandbook.comindexcopernicus.com

The process is initiated by fusing the chromite ore with a base, typically sodium carbonate (soda ash), in a rotary kiln at temperatures around 1000–1100 °C in the presence of excess air, which acts as the oxygen source. wikipedia.orgcargohandbook.comresearchgate.net This high-temperature oxidative roasting converts the water-insoluble chromium(III) oxide into soluble sodium chromate (B82759). wikipedia.orgindexcopernicus.com

Roasting Reaction: 2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂ wikipedia.org

Following the roasting, the resulting clinker is leached with hot water to dissolve the sodium chromate. wikipedia.orgcargohandbook.com At this stage, other components of the ore, such as iron and aluminum compounds, remain largely insoluble and can be separated by filtration. wikipedia.orgresearchgate.net

The resulting alkaline solution of sodium chromate is then converted to sodium dichromate. This is achieved by acidification, which shifts the chemical equilibrium from chromate to dichromate. doubtnut.com This step can be carried out using either sulfuric acid or, more commonly, carbon dioxide under pressure. wikipedia.orggoogle.com

Acidification Reactions:

2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O doubtnut.com

2 Na₂CrO₄ + 2 CO₂ + H₂O → Na₂Cr₂O₇ + 2 NaHCO₃ wikipedia.org

Sodium dichromate is significantly more soluble in water than its potassium counterpart, making it the preferred intermediate in large-scale industrial processes. wikipedia.orgcargohandbook.com The sodium dichromate is then typically isolated as a dihydrate (Na₂Cr₂O₇·2H₂O) by crystallization. wikipedia.orgcargohandbook.com Millions of kilograms of sodium dichromate are produced annually through this method. wikipedia.org

Industrial Dichromate Synthesis Overview
StepProcessKey ReagentsPrimary ProductReference
1Alkaline RoastingChromite Ore (Cr₂O₃), Sodium Carbonate (Na₂CO₃), Air (O₂)Sodium Chromate (Na₂CrO₄) wikipedia.org, cargohandbook.com
2LeachingHot WaterAqueous Sodium Chromate Solution wikipedia.org
3AcidificationSulfuric Acid (H₂SO₄) or Carbon Dioxide (CO₂)Sodium Dichromate (Na₂Cr₂O₇) wikipedia.org, doubtnut.com
4Crystallization-Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O) wikipedia.org

Industrially, this compound is most often generated from the sodium dichromate precursor. The term "this compound" in this context typically refers to a mixture containing chromium trioxide (CrO₃), the anhydride (B1165640) of this compound. wikipedia.org

The conversion is achieved by reacting sodium dichromate with concentrated sulfuric acid. wikipedia.orgindexcopernicus.com This reaction precipitates chromium trioxide, which can then be separated.

An alternative and more modern approach involves electrochemical processes, where a sodium dichromate solution is electrolyzed to produce this compound. google.comgoogle.com

Overview of Dichromate Synthesis from Chromium Ore

Laboratory Synthesis and In Situ Generation of this compound Reagents

In a laboratory setting, this compound is rarely stored as a pure compound but is typically generated in situ from its more stable salt precursors for immediate use, often as a potent oxidizing agent for cleaning glassware or in organic synthesis. quora.comlibretexts.org

The most common laboratory preparation of a this compound cleaning solution involves the careful addition of concentrated sulfuric acid to a saturated aqueous solution or paste of an alkali metal dichromate, such as potassium dichromate or sodium dichromate. quora.comvedantu.combyjus.com

A typical procedure involves dissolving the dichromate salt in a minimal amount of warm water to form a paste, followed by the slow and cautious addition of concentrated sulfuric acid. vedantu.comyoutube.com The reaction is highly exothermic. youtube.com The resulting mixture contains a variety of chromium(VI) species, including this compound (H₂CrO₄) and dithis compound (H₂Cr₂O₇). byjus.com The appearance of red crystals of chromium trioxide (CrO₃) indicates a potent cleaning solution. quora.com

General Laboratory Preparation Reaction: K₂Cr₂O₇ + 2 H₂SO₄ → 2 CrO₃ + 2 KHSO₄ + H₂O youtube.com

Alternatively, molecular this compound can be formed by adding chromium trioxide directly to water, which is analogous to the production of sulfuric acid from sulfur trioxide. wikipedia.org All common chromium(VI) precursors, including sodium chromate, sodium dichromate, potassium chromate, potassium dichromate, and chromium trioxide, form this compound (H₂CrO₄) when mixed with aqueous acid. libretexts.org

Common Reagents for In Situ this compound Generation
Chromium(VI) SourceAcidKey ProductReference
Potassium Dichromate (K₂Cr₂O₇)Concentrated Sulfuric Acid (H₂SO₄)This compound / Chromium Trioxide quora.com, youtube.com
Sodium Dichromate (Na₂Cr₂O₇)Concentrated Sulfuric Acid (H₂SO₄)This compound / Chromium Trioxide vedantu.com
Chromium Trioxide (CrO₃)Water (H₂O)Molecular this compound (H₂CrO₄) wikipedia.org

For specialized research applications, this compound salts of less common alkali metals, such as rubidium dichromate (Rb₂Cr₂O₇), are synthesized. These compounds are primarily used in materials science and specialized chemical synthesis.

One preparative method involves a metathesis reaction by dissolving rubidium chloride and ammonium (B1175870) dichromate in a minimal amount of warm water. youtube.com Upon cooling the combined solutions, rubidium dichromate, being less soluble, crystallizes out while the highly soluble ammonium chloride remains in solution. youtube.com

Another established method is the reaction of rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (B78521) (RbOH) with a stoichiometric amount of chromium trioxide (CrO₃), followed by evaporation of the solution to yield rubidium dichromate crystals. chemicalbook.comchemicalbook.com The synthesis can also be achieved by reacting dithis compound with rubidium hydroxide or carbonate in stoichiometric proportions.

Preparation from Alkali Metal Dichromates and Chromium Trioxide

Electrochemical Approaches to this compound Production and Regeneration

Electrochemical methods offer a "green" alternative for both the primary production of this compound and the regeneration of spent chromium-containing solutions from industrial processes like chrome plating. researchgate.net These processes can offer high current efficiency and reduce the pollution associated with traditional chemical routes. google.comresearchgate.net

The core of this technology is a two-compartment electrolysis cell separated by a cation-exchange membrane, such as Nafion. google.comresearchgate.net In the production of this compound from sodium dichromate, an aqueous solution of sodium dichromate is fed into the anode compartment. google.comresearchgate.net During electrolysis, sodium ions (Na⁺) migrate across the membrane into the cathode compartment, where they form sodium hydroxide. In the anode compartment, the depletion of positive ions and the production of H⁺ ions at the anode convert dichromate ions into this compound. google.com This can be performed in a multi-stage process to achieve a high degree of conversion. google.comgoogle.com

Electrochemical Regeneration is particularly valuable for treating spent this compound baths, which contain trivalent chromium (Cr³⁺) and other metallic impurities. google.com In this process, the spent solution containing chromium(III) sulfate (B86663) is introduced into the anode compartment of an electrolytic cell. researchgate.netgoogle.com Anodic oxidation converts the Cr³⁺ back to hexavalent chromium (Cr⁶⁺), thereby regenerating the this compound. google.comresearchgate.net The efficiency of this process depends on factors such as current density, temperature, and electrode material, with lead dioxide-based anodes often showing high electrocatalytic activity. researchgate.nettandfonline.com Three-compartment cells can also be employed to remove cationic impurities and recover pure this compound. jept.de

Continuous Electrolytic Methods for this compound Solutions

Continuous electrolytic methods offer a direct route to the synthesis of this compound solutions, primarily through the oxidation of trivalent chromium (Cr(III)) or the electrolysis of dichromate solutions. These processes are often employed for the regeneration of spent this compound baths used in various industrial applications like metal finishing and etching. 911metallurgist.com

A common setup for the continuous electrolytic regeneration of this compound involves a two-compartment or three-compartment electrochemical cell separated by ion-exchange membranes. google.comutwente.nl In a typical two-compartment cell, the spent this compound solution, containing trivalent chromium ions, is introduced into the anode compartment. 911metallurgist.com An electric potential is applied across the electrodes, causing the trivalent chromium ions to be oxidized to hexavalent chromium (in the form of this compound) at the anode. 911metallurgist.com Simultaneously, in the cathode compartment, a catholyte such as sulfuric acid is circulated, where the primary reaction is the evolution of hydrogen gas. 911metallurgist.comcecri.res.in Cation-selective membranes are often used to separate the anode and cathode compartments, allowing the passage of cations while preventing the mixing of the anolyte and catholyte. google.com

The efficiency of this process is influenced by several factors, including the anode material, current density, temperature, and the composition of the electrolyte. Lead dioxide (PbO₂) anodes, often on a titanium or graphite (B72142) substrate, are widely used due to their high oxygen evolution overpotential and catalytic activity for the oxidation of Cr(III). jcsp.org.pkyunchtitanium.comresearchgate.net The process can be operated in a continuous flow manner, where the spent solution is continuously fed into the cell and the regenerated this compound solution is withdrawn. google.com

Multi-stage electrolysis systems can be employed to achieve higher conversion rates of dichromate to this compound. In such systems, the solution flows through a series of electrolysis cells, with the conversion increasing at each stage. google.com This approach allows for precise control over the final concentration of the this compound solution. google.com

Anodic Oxidation of Trivalent Chromium for Hexavalent Chromium Regeneration

The anodic oxidation of trivalent chromium (Cr(III)) to hexavalent chromium (Cr(VI)) is the core reaction in the electrolytic regeneration of this compound solutions. This process is crucial for recycling spent chromium plating and etching baths, which become depleted of Cr(VI) and accumulate Cr(III) during use. 911metallurgist.comresearchgate.netelectrochemsci.org

The electrochemical regeneration is typically carried out in a divided electrolytic cell, where the anolyte (containing Cr(III)) is separated from the catholyte by a porous diaphragm or an ion-exchange membrane. electrochemsci.orggoogle.com This separation is essential to prevent the newly formed Cr(VI) at the anode from being reduced back to Cr(III) at the cathode. electrochemsci.org

Anode Materials and Reactions:

The choice of anode material is critical for the efficiency of Cr(III) oxidation. Lead dioxide (PbO₂) anodes are frequently used because they facilitate the oxidation of Cr(III) to Cr(VI). jcsp.org.pkyunchtitanium.comgoogleapis.com The surface of the lead anode is oxidized to lead dioxide, which acts as a catalyst for the chromium oxidation reaction. electrochemsci.orggoogleapis.com Other anode materials that have been investigated include platinum and boron-doped diamond, with the latter showing high efficiency and stability. researchgate.netacs.org The primary anodic reaction is the oxidation of Cr(III) to Cr(VI). A competing reaction is the evolution of oxygen, which can reduce the current efficiency of the process. cecri.res.in

Factors Influencing Regeneration:

Several operational parameters significantly affect the rate and efficiency of Cr(III) oxidation:

Current Density: The rate of oxidation generally increases with current density. However, excessively high current densities can favor the oxygen evolution side reaction, leading to a decrease in current efficiency. cecri.res.inresearchgate.net

Cr(III) Concentration: The rate of oxidation is often dependent on the concentration of Cr(III) in the anolyte. researchgate.netresearchgate.net

pH: The acidity of the solution plays a role in the reaction, with the oxidation often being favorable in acidic media. jcsp.org.pk

Anode Catalysts: Doping the lead dioxide anode with other metal oxides, such as bismuth oxide (Bi-PbO₂), has been shown to enhance the electrocatalytic activity for Cr(III) oxidation, leading to higher regeneration rates compared to pure lead dioxide anodes. jcsp.org.pkresearchgate.net

Research has demonstrated that under optimized conditions, high conversion rates of Cr(III) to Cr(VI) can be achieved. For instance, studies using Bi-doped PbO₂ anodes have reported significantly faster regeneration rates compared to conventional lead anodes. researchgate.net The current efficiency for the process can vary widely depending on the operating conditions, with reported values ranging from around 20% to over 80%. cecri.res.inelectrochemsci.org

Table 1: Research Findings on Anodic Oxidation of Cr(III) to Cr(VI)

Anode Material Key Findings Reference
Lead Dioxide (PbO₂) on Titanium Doped with Bismuth (Bi-PbO₂) showed maximum electrocatalytic activity for Cr(III) oxidation. jcsp.org.pk
Bi-doped PbO₂ Regeneration rate was approximately four times greater than with a PbO₂ coated lead anode. researchgate.net
Lead Anode A dead time of about 20 minutes was observed before Cr(III) oxidation, required for the formation of the PbO₂ layer. Current efficiency was around 20%. electrochemsci.org
Boron-doped Diamond Current efficiency for Cr(III) oxidation decreased with increasing total current density. The diffusion of Cr(III) was the rate-determining step at certain concentrations. researchgate.net
Lead Anode Optimal current densities were found to be in the range of 1-2.5 A/dm². Higher densities favored oxygen evolution. Current efficiencies of 68-76% were achieved. cecri.res.in

Advanced Mechanistic Investigations of Chromic Acid Reactions

Fundamental Principles of Chromium(VI) Redox Chemistry

The oxidation of organic substrates by chromic acid is understood to proceed primarily through an inner-sphere electron transfer mechanism. sapub.org This pathway is favored when the substrate, such as an alcohol, contains donor groups like hydroxyl (-OH) that can readily displace a ligand (like water) on the chromium atom to form a chromium-substrate complex, typically a chromate (B82759) ester. sapub.orgorganic-chemistry.orglibretexts.org This initial complex formation is a key step that precedes the actual electron transfer.

The reduction of Cr(VI) to Cr(III) is not direct but proceeds through intermediate oxidation states, namely Chromium(V) and Chromium(IV). sapub.org The formation of these transient species is a critical feature of the oxidation mechanism. Although highly reactive, their presence has been confirmed through various kinetic and spectroscopic methods. sapub.orgresearchgate.net

Chromium(V): Cr(V) species are often formed when Cr(VI) reacts with a substrate. researchgate.net In some cases, Cr(V) can be generated from the reaction of Cr(VI) with Cr(IV). scispace.com This Cr(V) intermediate is itself a potent two-electron oxidant, capable of oxidizing another substrate molecule. organic-chemistry.org In the oxidation of certain substrates like lactic acid and oxalic acid, unusually stable Cr(V) complexes have been observed and studied, allowing for a more detailed investigation of their reactivity. niscpr.res.inacs.org The presence of Cr(V) intermediates can be inferred from kinetic data and, in some instances, detected directly. researchgate.net

Chromium(IV): Cr(IV) is another key intermediate, often resulting from the initial two-electron reduction of Cr(VI). scispace.com Research suggests that Cr(IV) is the species primarily responsible for the oxidative cleavage of carbon-carbon bonds, a side reaction observed in the oxidation of certain alcohols. acs.org The presence of Cr(IV) can be supported by trapping experiments and the analysis of reaction products and kinetics. acs.org The transient nature of both Cr(IV) and Cr(V) means they are quickly consumed in subsequent redox steps, ultimately leading to the final Cr(III) product. organic-chemistry.orgscispace.com

Electron Transfer Pathways in this compound Oxidations

Elucidation of Organic Reaction Mechanisms

This compound is a classic reagent for the oxidation of alcohols. libretexts.org The specific product obtained depends on the class of the alcohol (primary or secondary) and the reaction conditions. chadsprep.com Tertiary alcohols lack the necessary alpha-hydrogen and are therefore not oxidized by this reagent under normal conditions. chadsprep.comlumenlearning.com

The oxidation of a primary alcohol with this compound is a two-stage process. chadsprep.com

Formation of the Aldehyde: The first step is the oxidation of the primary alcohol to an aldehyde. The mechanism begins with the formation of a chromate ester by the reaction of the alcohol's hydroxyl group with this compound. masterorganicchemistry.com In a subsequent step, a base (often a water molecule) abstracts the proton from the alpha-carbon, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond, yielding the aldehyde. lumenlearning.commasterorganicchemistry.com

Formation of the Carboxylic Acid: In aqueous acidic solutions, such as the Jones reagent (CrO₃ in aqueous H₂SO₄), the reaction does not stop at the aldehyde. organic-chemistry.orglumenlearning.com The aldehyde product, in the presence of water, forms an aldehyde hydrate (B1144303), which is a geminal diol (a compound with two hydroxyl groups on the same carbon). lumenlearning.comstackexchange.com The this compound reagent then treats this hydrate as if it were another alcohol. stackexchange.com It forms another chromate ester with one of the hydrate's hydroxyl groups, and a similar oxidation process occurs, converting the aldehyde hydrate into a carboxylic acid. lumenlearning.com This further oxidation is why anhydrous conditions, often using a reagent like Pyridinium (B92312) Chlorochromate (PCC), are necessary to isolate the aldehyde from a primary alcohol oxidation. stackexchange.com

The oxidation of a secondary alcohol with this compound yields a ketone. libretexts.orglumenlearning.com The mechanism is analogous to the first stage of primary alcohol oxidation.

Chromate Ester Formation: The reaction initiates with the attack of the secondary alcohol's oxygen atom on the chromium atom of this compound, forming a chromate ester intermediate. lumenlearning.com

Elimination to Form Ketone: A base, typically water, removes the proton from the alpha-carbon (the carbon bearing the oxygen). masterorganicchemistry.com This proton abstraction facilitates an elimination reaction where the electrons from the C-H bond move to form a new carbon-oxygen pi bond, while the O-Cr bond breaks, with the chromium species acting as a leaving group. lumenlearning.commasterorganicchemistry.com This concerted step results in the formation of the ketone and a reduced chromium species (Cr(IV)). lumenlearning.com

Since the resulting ketone has no hydrogen atom on the carbonyl carbon, it cannot form a hydrate that can be further oxidized in the same manner. chadsprep.comlumenlearning.com Therefore, the reaction stops cleanly at the ketone stage, making this a reliable method for this specific transformation. lumenlearning.com

Research Data on this compound Oxidation

The following table presents findings on the oxidative cleavage of substituted 2-aryl-1-phenylethanols by this compound, demonstrating the influence of substituents on the reaction pathway. The data highlights that electron-donating groups in the 2-phenyl ring favor the cleavage reaction over simple ketone formation.

Data sourced from competitive reaction studies on 2-aryl-1-phenylethanols. acs.org

Oxidation of Alcohols to Carbonyl Compounds

Regioselectivity and Stereoselectivity in Alcohol Oxidation

The oxidation of alcohols by this compound can exhibit notable regioselectivity, primarily influenced by the steric and electronic environment of the hydroxyl groups. In molecules containing multiple alcohol functionalities, primary alcohols are generally more reactive towards oxidation than secondary alcohols, which are in turn more reactive than tertiary alcohols. bham.ac.uk This selectivity allows for the preferential oxidation of less sterically hindered hydroxyl groups.

The underlying mechanism involves the formation of a chromate ester intermediate. libretexts.orgmasterorganicchemistry.com The rate of formation of this ester is sensitive to the accessibility of the alcohol's oxygen atom. Primary alcohols, being the least sterically hindered, react fastest to form the chromate ester, leading to their selective oxidation in the presence of secondary or tertiary alcohols. For example, in a diol containing both a primary and a secondary alcohol group, the primary alcohol can often be selectively oxidized to a carboxylic acid while the secondary alcohol remains largely untouched, especially with careful control of reaction conditions.

Stereoselectivity is also a critical aspect of this compound oxidations. The second step of the mechanism, following the formation of the chromate ester, is an elimination reaction where a base removes a proton from the carbon bearing the oxygen. libretexts.orgyoutube.com This step typically proceeds via an E2-like mechanism, which has a strong stereoelectronic preference for an anti-periplanar arrangement of the C-H and O-Cr bonds. Consequently, the rate of oxidation can differ significantly for diastereomeric alcohols, as one isomer may be able to achieve the preferred transition state geometry more easily than the other.

Selective Oxidation of Allylic and Benzylic Alcohols

A significant feature of this compound oxidation, particularly using the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), is its ability to selectively oxidize primary allylic and benzylic alcohols to their corresponding aldehydes in high yield, rather than proceeding to the carboxylic acid. organic-chemistry.orgorganic-chemistry.org This is in contrast to the typical oxidation of primary saturated alcohols, which are readily converted to carboxylic acids under the same conditions. organic-chemistry.orgchadsprep.com

The increased stability of the conjugated π-system in the resulting α,β-unsaturated aldehyde or benzylic aldehyde is a key factor. Aldehydes that can form hydrates in the aqueous medium are susceptible to further oxidation. organic-chemistry.orgucalgary.ca However, allylic and benzylic aldehydes form hydrates to a lesser extent, which slows down the subsequent oxidation to the carboxylic acid, allowing the aldehyde to be isolated. organic-chemistry.org This method provides an efficient and cost-effective alternative to using other reagents like activated manganese dioxide. organic-chemistry.org

Research has demonstrated the effectiveness of this selective oxidation with various substrates. For instance, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) was achieved with an 84% yield. organic-chemistry.org This method has also been successfully applied to terpene-derived alcohols. organic-chemistry.org

Table 1: Selective Oxidation of Allylic and Benzylic Alcohols with Jones Reagent

Alcohol Substrate Product Yield (%)
Cinnamyl Alcohol Cinnamaldehyde 84 organic-chemistry.org
Geraniol Geranial 91 organic-chemistry.org
Nerol Neral 84 organic-chemistry.org

Oxidation of Aldehydes to Carboxylic Acids

This compound is a potent oxidizing agent for converting aldehydes into carboxylic acids. masterorganicchemistry.comjove.com This transformation is a common observation when primary alcohols are oxidized with aqueous this compound; the reaction proceeds through an aldehyde intermediate which is then rapidly oxidized further. lumenlearning.com

The mechanism for this oxidation involves the reaction of the aldehyde with water in the acidic solution to form a geminal diol, also known as an aldehyde hydrate. ucalgary.calumenlearning.com This hydrate intermediate is structurally similar to an alcohol. ucalgary.ca One of the hydroxyl groups of the hydrate attacks the chromium atom to form a chromate ester. lumenlearning.com In the final step, a base, such as water, abstracts the proton from the carbon that was originally the aldehyde's carbonyl carbon. ucalgary.ca This leads to an E2-type elimination, reforming the carbon-oxygen double bond and cleaving the O-Cr bond, which results in the formation of the carboxylic acid. ucalgary.ca Because this mechanism requires the formation of the hydrate, carrying out oxidations in strictly anhydrous conditions can prevent this over-oxidation, which is the principle behind reagents like pyridinium chlorochromate (PCC). lumenlearning.com

Oxidative Transformations of Aromatic Compounds

This compound is capable of oxidizing the alkyl side-chains of aromatic rings, a reaction known as benzylic oxidation. When an alkylbenzene possesses at least one benzylic hydrogen, treatment with hot, concentrated this compound (or potassium permanganate) will cleave the benzylic C-H bonds and oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.com For example, toluene (B28343) and its derivatives are oxidized to benzoic acid. masterorganicchemistry.com

The reaction proceeds regardless of the length of the alkyl chain; the entire chain is cleaved, leaving only the carboxylic acid attached to the aromatic ring. If the benzylic position is secondary (i.e., bonded to two other carbon atoms), the product of the oxidation is a ketone. masterorganicchemistry.com If the benzylic carbon is tertiary (lacking a C-H bond), it is resistant to oxidation under these conditions. This reaction is a powerful tool in organic synthesis for converting alkylated aromatic compounds into aromatic carboxylic acids or ketones. Under some conditions, this compound can even cleave carbon-carbon bonds during these transformations. lumenlearning.com

Mechanism of Carbon-Carbon Double Bond Oxidation

This compound can directly oxidize carbon-carbon double bonds. Mechanistic studies on the oxidation of chalcones (phenyl styryl ketones) in an acetic acid medium have provided insight into this process. rsc.org The data from these studies are consistent with a mechanism that begins with an electrophilic attack of this compound on the π-system of the carbon-carbon double bond. rsc.org This initial attack leads to the formation of a transient, cyclic chromate ester which then breaks down to form an epoxide intermediate. rsc.org The formation of this epoxide is a key step in the oxidative cleavage of the double bond that follows. This pathway highlights the electrophilic nature of this compound in its reactions with unsaturated systems.

Kinetic, Thermodynamic, and Isotope Effect Studies

Reaction Order and Rate Dependencies on Substrate and Acid Concentration

Kinetic studies of this compound oxidations reveal that the reaction order and rate dependencies are highly contingent on the specific substrate and the reaction conditions, particularly the concentration of acid.

Dependence on Acid Concentration: this compound oxidations are generally acid-catalyzed. niscpr.res.innih.gov The rate of reaction typically increases with increasing acid concentration. The order of dependence on acid concentration can vary. For the oxidation of camphor, the reaction is first-order with respect to [H+]. niscpr.res.in In the case of l-tryptophan, a more complex fractional-second-order dependence on acid concentration is observed. doaj.orgresearchgate.netaun.edu.eg This indicates that one or more protonation steps are involved in forming the active oxidizing species or the substrate-oxidant complex.

Dependence on Substrate Concentration: As mentioned, the reaction order with respect to the substrate can be either first-order or fractional-first-order. A first-order dependence implies that the substrate is directly involved in the rate-determining step. A fractional order, as seen with l-tryptophan, supports a mechanism where an intermediate complex is formed between the protonated substrate and this compound, which then decomposes in the rate-limiting step. doaj.orgresearchgate.net

Table 2: Kinetic Dependencies in this compound Oxidations for Various Substrates

Substrate Order in [this compound] Order in [Substrate] Order in [H⁺] Reference
Chondroitin-4-sulfate 1 Fractional-first Acid-catalyzed nih.gov
L-Tryptophan 1 Fractional-first Fractional-second doaj.org, aun.edu.eg, researchgate.net
Chalcones 1 1 - rsc.org
Camphor 1 1 1 niscpr.res.in

Determination of Activation Parameters

The rates of chemical reactions are profoundly influenced by temperature, and the quantitative study of this relationship allows for the determination of activation parameters, which provide crucial insights into the transition state of the rate-determining step. The activation parameters of interest include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These are typically determined by studying the reaction kinetics at various temperatures and applying the Eyring equation.

In the context of this compound oxidations, particularly of alcohols, the determination of activation parameters has been instrumental in elucidating the reaction mechanism. For instance, the oxidation of various aromatic secondary alcohols using a polymer-supported this compound has been studied, and the activation parameters were calculated. cdnsciencepub.com Similarly, the kinetics of the this compound oxidation of benzhydrols have been investigated, with activation parameters evaluated from Arrhenius plots. masterorganicchemistry.com

A study on the this compound oxidation of d,l-mandelic acid in the presence of 1,10-phenanthroline (B135089) as a promoter evaluated the activation parameters using the Eyring equation. chemistrysteps.com The high value of ΔH‡ observed in this study indicated that the catalyzed pathway is favored primarily due to a very high negative value of ΔS‡. chemistrysteps.com This suggests a more ordered transition state in the catalyzed reaction.

The data below, compiled from various studies, illustrates the typical range of activation parameters observed for this compound oxidations of different substrates.

Table 1: Activation Parameters for the this compound Oxidation of Various Alcohols

Substrate Oxidant System ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol) Reference
Benzyl (B1604629) Alcohol Polymer-supported this compound 49 ± 3 -55 ± 2 - rroij.com
4-Bromophenylethanol Amberlite 400 [Cl⁻] supported this compound - - - fiveable.me
4-Chlorophenylethanol Amberlite 400 [Cl⁻] supported this compound - - - fiveable.me
4-Iodophenylethanol Amberlite 400 [Cl⁻] supported this compound - - - fiveable.me
d,l-Mandelic Acid This compound with 1,10-phenanthroline High value reported High negative value reported - chemistrysteps.com
Benzhydrol This compound - - - masterorganicchemistry.com

Note: Specific numerical values for all parameters were not available in all cited literature.

The sign and magnitude of these parameters offer mechanistic clues. A negative entropy of activation, for example, often points towards a cyclic or highly organized transition state, a feature that has been proposed in the mechanism of this compound oxidation of alcohols.

Investigation of Primary Kinetic Isotope Effects

The primary kinetic isotope effect (KIE) is a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a normal substrate with that of an isotopically labeled substrate, typically where a hydrogen atom at a specific position is replaced by its heavier isotope, deuterium (B1214612) (D). A significant KIE (typically kH/kD > 2) is observed if the C-H bond is cleaved in the slow step of the reaction.

In the this compound oxidation of alcohols, the KIE has been a cornerstone in establishing the mechanism. The oxidation of isopropyl alcohol, for instance, shows a significant primary kinetic isotope effect, indicating that the C-H bond on the alcohol-bearing carbon is broken in the rate-determining step. libretexts.org This finding supports a mechanism involving the decomposition of a chromate ester intermediate.

Further studies on the this compound oxidation of aryl trifluoromethyl alcohols revealed that the magnitude of the deuterium isotope effect correlates inversely with the ease of oxidation of the alcohol. libretexts.orgaun.edu.eg This observation was interpreted in terms of a unimolecular decomposition of the chromate ester of the alcohol. libretexts.orgaun.edu.eg The oxidation of benzhydrol[α-D] was found to be 6.5 times slower than its non-deuterated counterpart, providing strong evidence for a rate-determining hydride ion transfer from the α-carbon of the benzhydroxy chromate ester. masterorganicchemistry.com

Table 2: Primary Kinetic Isotope Effects in this compound Oxidation of Alcohols

Substrate kH/kD Temperature (°C) Reference
Isopropyl-d alcohol ((CH₃)₂CDOH) 6.6 25 aun.edu.eg
Benzhydrol-α-d 6.5 55 masterorganicchemistry.com
Aryl trifluoromethyl alcohols (ArCDOHCF₃) Varies (inversely with rate) - libretexts.orgaun.edu.eg
2-propanol ~7 - libretexts.org

The consistently large KIE values observed in these studies provide compelling evidence for the cleavage of the α-C-H bond in the rate-limiting step of the oxidation of primary and secondary alcohols by this compound.

Influence of Solvent Systems and Ligand Effects on Reactivity

Aqueous and Non-Aqueous Reaction Environments (e.g., Jones Reagent)

This compound oxidations are traditionally carried out in aqueous acidic solutions. However, the use of non-aqueous and mixed solvent systems has led to the development of more versatile and selective reagents.

The Jones reagent , a solution of chromium trioxide in a mixture of aqueous sulfuric acid and acetone (B3395972), is a classic example of a modified this compound system. orientjchem.orgacs.orgresearchgate.net The acetone serves as an organic solvent for the alcohol substrate, allowing for a homogeneous reaction mixture. The Jones oxidation is known for its rapid and efficient conversion of secondary alcohols to ketones and primary alcohols to carboxylic acids. orientjchem.orgresearchgate.net The oxidation of primary alcohols proceeds via an aldehyde intermediate, which in the aqueous environment forms a hydrate that is readily further oxidized. libretexts.org Kinetic studies in aqueous acetone solutions have shown that the reaction rate can be over 700 times greater than in water alone, a rate enhancement comparable to that observed in aqueous acetic acid. researchgate.net

The move to anhydrous, non-aqueous solvents has been crucial for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. This is because, in the absence of water, the intermediate aldehyde cannot form the hydrate necessary for further oxidation. libretexts.orgresearchgate.net

Role of Ancillary Anions and Complexing Agents

The reactivity of the Cr(VI) center can be fine-tuned by the presence of ancillary anions and complexing agents. These species can coordinate to the chromium, altering its electrophilicity and steric environment.

The chloride ion (Cl⁻) , for instance, is a key component of Pyridinium Chlorochromate (PCC). In the formation of the chromate ester intermediate during PCC oxidations, a chloride ion is displaced. masterorganicchemistry.comaun.edu.eg The pyridinium ion and the chloride counterion in PCC help to solubilize the reagent and stabilize the chromium species. libretexts.org

The effect of other anions, such as perchlorate (B79767) (ClO₄⁻) , has also been investigated. In some studies of this compound oxidation in aqueous perchlorate solutions, it was found that varying the ionic strength by adding sodium perchlorate had no significant effect on the reaction rate. cdnsciencepub.combenthamopen.com This suggests that the transition state does not involve a significant change in charge separation that would be sensitive to the ionic strength of the medium.

Complexing agents like 2,2'-bipyridyl (bipy) and oxalic acid can act as catalysts in this compound oxidations. researchgate.netorientjchem.orglongdom.org These agents form reactive complexes with Cr(VI), such as Cr(VI)-bipy and Cr(VI)-Oxa, which are believed to be the active electrophiles. orientjchem.org The mechanism is thought to involve the formation of a ternary complex between the Cr(VI)-ligand species and the substrate, which then undergoes redox decomposition. orientjchem.orglongdom.org For example, the oxalic acid catalyzed this compound oxidation of benzhydrol is proposed to proceed through a ternary complex that decomposes in a rate-determining step involving a cyclic transition state.

Functionalization with Modified Chromium(VI) Reagents (e.g., Collins Reagent, Pyridinium Chlorochromate)

To overcome the limitations of aqueous this compound, particularly its high acidity and lack of selectivity in the oxidation of primary alcohols, several modified chromium(VI) reagents have been developed. These reagents are typically used in non-aqueous, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂).

The Collins reagent is a complex of chromium trioxide with pyridine (B92270) (CrO₃·2Py) used in dichloromethane. orientjchem.orglongdom.org This reagent allows for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under neutral conditions, making it suitable for acid-sensitive substrates. orientjchem.org The pyridine ligands modify the reactivity of the chromium trioxide and improve its solubility in organic solvents. fiveable.me

Pyridinium Chlorochromate (PCC) , with the formula [C₅H₅NH][CrO₃Cl], is another widely used mild oxidizing agent. libretexts.orgaun.edu.eglongdom.org It is prepared from chromium trioxide, pyridine, and hydrochloric acid. researchgate.net PCC oxidizes primary alcohols to aldehydes and secondary alcohols to ketones, and importantly, it does not oxidize aldehydes further to carboxylic acids because the reaction is carried out in an anhydrous medium. libretexts.orgaun.edu.eg The mechanism of PCC oxidation involves the formation of a chromate ester, followed by an elimination reaction to yield the carbonyl compound. masterorganicchemistry.comlibretexts.org

These modified reagents represent significant advancements in the functionalization of molecules using chromium(VI) chemistry, offering greater selectivity and milder reaction conditions compared to traditional this compound oxidations.

Analytical and Characterization Methodologies for Chromic Acid Systems

Spectroscopic and Spectrophotometric Quantification of Chromium(VI)

Spectroscopic methods are widely used for the quantification of Cr(VI) due to their sensitivity and specificity, particularly when combined with derivatization agents.

UV/VIS Spectrophotometry with Derivatization Techniques (e.g., Diphenylcarbazide)

UV/Visible spectrophotometry, in conjunction with a complexing agent, is a standard and highly sensitive method for determining the concentration of hexavalent chromium. epa.gov The most common derivatizing agent used is 1,5-diphenylcarbazide (B1670730) (DPC). core.ac.uklovibond.com

Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to form a highly colored red-violet chromium-diphenylcarbazone complex. core.ac.uklovibond.commetrohm.com The intensity of this color is directly proportional to the concentration of Cr(VI) present in the sample and can be measured by its absorbance at a specific wavelength, typically around 540 nm. epa.govcore.ac.ukub.ac.id The reaction is very sensitive, allowing for the detection of low concentrations of Cr(VI). epa.gov

Methodology: The general procedure involves acidifying the sample, adding the DPC solution, and allowing time for the color to fully develop before measuring the absorbance with a spectrophotometer. epa.govlovibond.com A calibration curve is prepared using standard solutions of known Cr(VI) concentrations to quantify the amount in the sample. core.ac.ukub.ac.id It is important to control the pH, as the reaction is pH-dependent. ub.ac.id The method can be adapted to determine total chromium by first oxidizing any trivalent chromium [Cr(III)] present to Cr(VI) before the DPC reaction. lovibond.cominflibnet.ac.in

Interferences: Certain substances can interfere with the analysis. For instance, hexavalent molybdenum and mercury can also form colored complexes with DPC, although their interference is minimal at low concentrations. epa.gov Vanadium can interfere more significantly. epa.gov Iron interference can be suppressed by the addition of phosphoric acid. lovibond.com Turbidity in the sample can also affect absorbance readings and may need to be corrected for by measuring a blank. epa.gov

Linearity and Detection Limits: The Beer-Lambert law, which states that absorbance is proportional to concentration, is followed over a specific concentration range. For the DPC method, this linear range is typically narrow, from approximately 0 to 0.8 mg/L of Cr(VI). academie-sciences.frresearchgate.net For higher concentrations, direct UV-visible spectrophotometry without DPC can be used, which offers a wider linear range but is less sensitive. academie-sciences.frresearchgate.net

Chromatographic Separation and Detection Techniques

Chromatographic methods, particularly ion chromatography, offer a powerful approach for the speciation and quantification of different forms of chromium.

Ion Chromatography for Hexavalent Chromium Species

Ion chromatography (IC) is a robust and widely used technique for the determination of hexavalent chromium, often specified in regulatory methods such as EPA Method 218.6 and SW-846 Method 7199. enthalpy.comusgs.gov This method allows for the separation of Cr(VI) as the chromate (B82759) ion (CrO₄²⁻) from other ions in a sample matrix. enthalpy.comnemi.gov

Principle: The fundamental principle of ion chromatography involves the separation of ions based on their affinity for an ion-exchange resin packed in a column. enthalpy.com A liquid mobile phase, known as the eluent, carries the sample through the column. enthalpy.com In the case of Cr(VI) analysis, an anion-exchange column is typically used to retain the negatively charged chromate ions. usgs.gov

Methodology: A water sample is first filtered and its pH adjusted to a range of 9.0-9.5. enthalpy.comnemi.gov An aliquot of the prepared sample is then injected into the ion chromatograph. nemi.gov As the sample passes through the analytical column, the chromate ions are separated from other sample components. enthalpy.com

Detection: After separation, the Cr(VI) is commonly detected using post-column derivatization. cdc.govchromatographytoday.com This involves reacting the eluted Cr(VI) with 1,5-diphenylcarbazide to form the characteristic magenta-colored complex, which is then quantified by a UV/VIS detector at approximately 530 nm. metrohm.comchromatographytoday.com This approach enhances the specificity and sensitivity of the detection. chromatographytoday.com Alternatively, direct detection by a conductivity detector or coupling the IC system with an inductively coupled plasma mass spectrometer (ICP-MS) can be employed for even lower detection limits. thermofisher.comlcms.cz

Interferences and Sample Preparation: High concentrations of other anions, such as chloride and sulfate (B86663), can overload the column and interfere with the separation of Cr(VI). nemi.gov A guard column is often used to remove organic compounds from the sample before it reaches the analytical column. nemi.gov For solid samples like soil, a digestion process is necessary to extract the Cr(VI) prior to analysis. enthalpy.com Proper sample preservation, including pH adjustment and storage at low temperatures, is crucial to prevent the reduction of Cr(VI) to Cr(III). usgs.govnemi.gov

Performance: Ion chromatography offers high precision and accuracy for Cr(VI) quantification. enthalpy.com The method is highly sensitive, with detection limits reaching the sub-µg/L (parts per billion) level, making it suitable for environmental monitoring and compliance testing. chromatographytoday.compsu.edu

Electrochemical Analytical Methods

Electrochemical methods provide an alternative means for the quantification of Cr(VI), relying on the measurement of electrical properties of the analyte.

Differential Pulse Polarography for Chromium(VI) Determination

Differential pulse polarography (DPP) is a sensitive electrochemical technique used for the determination of hexavalent chromium in various samples, including water and industrial extracts. epa.govosha.gov

Principle: DPP measures the peak current generated from the reduction of Cr(VI) to Cr(III) at a dropping mercury electrode (DME) as a potential is scanned. epa.gov The potential at which the peak current occurs is characteristic of the analyte, and the height of the peak is proportional to its concentration.

Methodology: The analysis is performed in a supporting electrolyte solution, which provides conductivity and controls the pH. Common electrolytes include ammonium (B1175870) hydroxide (B78521)/ammonium chloride buffer or sodium hydroxide. epa.govepa.gov For instance, in a 0.125 M ammoniacal electrolyte, the reduction of Cr(VI) produces a peak at approximately -0.250 V versus a silver/silver chloride (Ag/AgCl) electrode. epa.gov In 0.1 M sodium hydroxide at a pH of 12.7, the peak appears around -1.14 V. epa.gov The sample is placed in a polarographic cell, deoxygenated by purging with nitrogen gas, and the differential pulse polarogram is recorded. osha.govsphinxsai.com Quantification is typically performed using the method of standard additions to compensate for matrix effects. epa.gov

Detection Limits and Interferences: DPP is a sensitive technique with a lower limit of detection for Cr(VI) reported to be around 10 µg/L, which can be further lowered by optimizing instrumental conditions. epa.gov The method can quantify concentrations up to several mg/L. epa.gov Potential interferences include other metal ions that can be reduced at similar potentials. For example, copper can interfere in an ammoniacal electrolyte, but this can be mitigated by adjusting the electrolyte concentration. epa.gov Reducing agents present in the sample, such as ferrous iron, can reduce Cr(VI) to Cr(III), leading to inaccurate results, which necessitates prompt analysis. epa.gov

Titrimetric Methods for Chromic Acid Assay

Titrimetric, or volumetric, analysis provides a classical and reliable means for determining the concentration of this compound, particularly in concentrated solutions like those found in chromium plating baths. nmfrc.org

Principle: These methods are based on a redox reaction between this compound (the analyte) and a standard solution of a reducing agent (the titrant). The endpoint of the titration, where all the this compound has reacted, is detected by a color change from an indicator or by an electrochemical measurement.

Common Titrants and Indicators: Two widely used titrimetric methods for this compound are:

Ferrous Ammonium Sulfate Titration: In this method, the sample is acidified, typically with phosphoric acid, and titrated with a standardized solution of ferrous ammonium sulfate. nmfrc.org A redox indicator, such as sodium diphenylamine (B1679370) sulfonate or Ferroin, is used to signal the endpoint, which is often a green color. dtic.mildtic.mil The phosphoric acid helps to prevent color interference from ferric ions that are formed during the reaction. nmfrc.org

Sodium Thiosulfate (B1220275) (Iodide) Titration: This method involves adding an excess of potassium iodide to an acidified sample of the this compound solution. nmfrc.org The this compound oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate, using a starch solution as an indicator. nmfrc.org The endpoint is marked by the disappearance of the blue starch-iodine complex. nmfrc.org

Calculations: The concentration of this compound is calculated based on the stoichiometry of the redox reaction and the volume of the standard titrant consumed to reach the endpoint. dtic.mil

Interferences and Considerations: The accuracy of titrimetric methods can be affected by the presence of other oxidizing or reducing substances in the sample. In the sodium thiosulfate method, copper ions can interfere, leading to a positive error. nmfrc.org The stability of the titrant is also a consideration; for example, sodium thiosulfate solutions need to be standardized regularly. dtic.mil Despite these factors, titrimetric methods are valued for their precision and are a standard procedure for assaying this compound in industrial settings. nmfrc.org

Analytical MethodPrincipleTypical ApplicationKey Findings/Data
UV/VIS Spectrophotometry with DPC Colorimetric reaction between Cr(VI) and 1,5-diphenylcarbazide.Low concentration Cr(VI) in water and juices.Maximum absorbance at ~540 nm; Linear range typically 0-0.8 mg/L. core.ac.ukacademie-sciences.frresearchgate.net
Ion Chromatography (IC) Anion-exchange separation of CrO₄²⁻ followed by detection.Speciation of Cr(VI) in environmental waters.Used in EPA methods; detection limits in the µg/L range. enthalpy.comchromatographytoday.com
Differential Pulse Polarography (DPP) Electrochemical reduction of Cr(VI) at a dropping mercury electrode.Trace Cr(VI) in water and waste extracts.Detection limits around 10 µg/L; peak potential varies with electrolyte. epa.gov
Titrimetry Redox titration with a standard reducing agent.High concentration this compound in plating solutions.Methods include ferrous ammonium sulfate and sodium thiosulfate titrations. nmfrc.org

Redox Titrations (e.g., Ferrous Ammonium Sulfate Titration)

Redox titration is a widely accepted and rapid method for determining the concentration of this compound, particularly in industrial settings like chromium plating baths. dtic.milnmfrc.orgdtic.mil The principle of this analysis involves the reduction of hexavalent chromium (Cr(VI)) in this compound to trivalent chromium (Cr(III)) by a reducing agent of a known concentration. Ferrous ammonium sulfate is a common titrant for this purpose. dtic.milnmfrc.org

The procedure typically involves diluting a sample of the this compound solution and acidifying it. dtic.mil A mixture of sulfuric acid and phosphoric acid is often used; phosphoric acid complexes the resulting ferric ions, which prevents their yellow color from obscuring the endpoint. dtic.milnmfrc.org A redox indicator, such as sodium diphenylamine sulfonate, is added to the solution. dtic.mildtic.mil The ferrous ammonium sulfate solution is then titrated against the this compound sample until the indicator changes color, signaling the endpoint. For sodium diphenylamine sulfonate, the endpoint is marked by a transition to a green color. dtic.mil

The stability of the ferrous ammonium sulfate titrant is a key advantage, although it must be standardized against a primary standard like potassium dichromate. dtic.milsatyensaha.com

Table 1: Reagents for this compound Titration

Reagent Purpose Typical Concentration/Preparation
Ferrous Ammonium Sulfate Titrant (Reducing Agent) 45.0 g/L in a solution containing 60 ml/L sulfuric acid dtic.mildtic.mil
Sulfuric Acid Provides acidic medium for the reaction Concentrated, added to both sample and titrant solutions dtic.mil
Phosphoric Acid Complexes Fe³⁺ ions to prevent color interference nmfrc.org Concentrated, added to the sample solution before titration dtic.mil
Sodium Diphenylamine Sulfonate Redox Indicator 10.0 g/L aqueous solution dtic.mildtic.mil
Potassium Dichromate Primary Standard for titrant standardization 4.90 g/L analytical reagent grade solution dtic.mildtic.mil

Potentiometric and Conductometric Titration Applications

Instrumental methods like potentiometric and conductometric titrations offer alternatives to manual titrations using chemical indicators, especially for colored or turbid solutions. uomustansiriyah.edu.iqumcs.pl

Potentiometric Titration Potentiometric titration determines the endpoint of a reaction by measuring the change in potential of a suitable electrode. For chromate solutions, this involves monitoring the potential as a titrant is added. The endpoint is identified by the point of maximum potential change. Various ion-selective electrodes (ISEs) have been developed for chromate quantification. researchgate.netjournalofchemistry.orgresearchgate.netsid.ir For instance, PVC membrane electrodes incorporating specific ionophores can show a Nernstian response to chromate ions over a wide concentration range. researchgate.netresearchgate.net The titration of a chromate solution with a precipitating agent like lead nitrate (B79036) can be monitored using such an electrode, with the endpoint determined from the inflection point of the titration curve. researchgate.net The optimal pH range for these measurements is typically between 7 and 10, as outside this range, other chromium species or competing ions can interfere with the electrode's response. researchgate.netresearchgate.net

Conductometric Titration Conductometric titration relies on the change in electrical conductivity of a solution as one ion is replaced by another with a different ionic mobility. uomustansiriyah.edu.iqumcs.pl When titrating a solution containing chromate ions, the conductivity is plotted against the volume of titrant added. The resulting plot consists of two lines of different slopes, and their intersection point indicates the equivalence point. uomustansiriyah.edu.iq This method is particularly advantageous for titrating weak acids against weak bases or in situations where a visual endpoint is difficult to detect. umcs.pl For example, the reaction between chromic chlorides and silver nitrate has been investigated using conductometric titration to determine the number of ionised chlorine atoms. rsc.org The titrant should ideally be significantly more concentrated than the analyte solution to minimize volume changes and keep the plot linear. uomustansiriyah.edu.iq

Advanced Sampling and Sample Preparation Techniques for Research Matrices

Air Sampling for Occupational Exposure Assessment

Assessing occupational exposure to airborne this compound mists and hexavalent chromium compounds is critical. Standardized methods from agencies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) are employed for this purpose. sgsgalson.comlcslaboratory.comcdc.gov

The common sampling methodology involves drawing a known volume of air from the worker's breathing zone through a filter housed in a cassette. youtube.comnih.gov The filter collects the airborne particulate matter containing hexavalent chromium.

Key Sampling Parameters:

Sampling Media: Polyvinyl chloride (PVC) filters with a 5.0 µm pore size are frequently used. sgsgalson.comnih.govclu-in.org For specific operations like chromium plating, NaOH-coated quartz fiber filters may also be used. sgsgalson.comosha.gov

Sampling Device: The filter is placed in a 25-mm or 37-mm polystyrene cassette. sgsgalson.comosha.gov For assessing the inhalable fraction of dust, an Institute of Medicine (IOM) sampler is required. health.milchubb.com

Sampling Pump: A personal sampling pump calibrated to a specific flow rate, typically between 1 and 4 liters per minute (LPM), is connected to the cassette. sgsgalson.com OSHA Method ID-215 recommends a flow rate of 2.0 L/min. sgsgalson.comosha.gov

Sample Handling: After sampling, the cassettes are sealed and sent to a laboratory for analysis. youtube.com Some methods, like NIOSH 7600, require the filter to be removed from the cassette within an hour of sampling and placed in a vial to prevent reactions with the backup pad. sgsgalson.comosha.gov However, studies for OSHA ID-215 indicated that for certain sample types, separation is not required. osha.gov

Table 2: Comparison of Common Air Sampling Methods for Hexavalent Chromium

Method Sampling Media Recommended Flow Rate Key Features
OSHA ID-215 37-mm or 25-mm PVC filter sgsgalson.comosha.gov 2.0 L/min osha.gov Uses ion chromatography for analysis; highly sensitive and specific for Cr(VI). sgsgalson.com Employs an alkaline extraction solution. sgsgalson.com
NIOSH 7600 37-mm PVC filter lcslaboratory.comcdc.gov 1-4 L/min sgsgalson.com Uses visible absorption spectrophotometry. cdc.gov Can differentiate between soluble and insoluble Cr(VI) based on the extraction solution used. cdc.gov
NIOSH 7605 PVC filter nih.gov Appropriate calibrated flow rate nih.gov Uses ion chromatography with a post-column reactor, similar to OSHA ID-215. nih.govcdc.gov

Extraction and Preservation Protocols for Environmental Samples

The accurate measurement of hexavalent chromium in environmental matrices like soil and water depends heavily on proper extraction and preservation protocols. The primary challenge is to ensure that the speciation of chromium is maintained, preventing the reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) to Cr(VI) during sample handling and storage. usgs.govnih.gov

Extraction from Soil and Solid Matrices: EPA Method 3060A is a standard procedure for extracting hexavalent chromium from solid samples. epa.gov This method involves an alkaline digestion to solubilize both water-soluble and insoluble Cr(VI) compounds. epa.gov

Procedure: The sample is heated (e.g., at 90-95°C) with an alkaline solution (e.g., 0.5 M sodium hydroxide and 0.28 M sodium carbonate). epa.gov

Stabilization: The alkaline conditions help stabilize Cr(VI) and prevent its reduction. epa.gov The digestate is then filtered prior to analysis. epa.govepa.gov

Alternative Methods: Accelerated Solvent Extraction (ASE) using an alkaline solution (e.g., ammonium sulfate/ammonium hydroxide) has been shown to be a faster alternative to traditional digestion methods for soil matrices. thermofisher.com

Preservation of Water Samples: For water samples, the stability of Cr(VI) is a major concern as it can be reduced by organic matter, especially in acidic conditions. usgs.gov

pH Adjustment: To preserve Cr(VI), water samples should be adjusted to a pH between 9.0 and 9.5. scirp.orgsemanticscholar.org This is typically achieved by adding a buffer solution. An ammonium sulfate/ammonium hydroxide buffer has been found to be effective. scirp.orgsemanticscholar.org Acidification of samples for Cr(VI) analysis must be avoided. usgs.gov

Filtration: Samples should be filtered through a 0.45 µm membrane filter soon after collection to remove particulate matter that could contain reducing agents. usgs.govthermofisher.com

Storage: Samples should be stored at low temperatures (e.g., 4°C) to inhibit reduction and analyzed as quickly as possible. usgs.gov Studies have shown that Cr(VI) can be stable for up to 30 days in field-moist soil samples and for 168 hours in the alkaline digestate when stored properly. epa.gov

Research Applications in Advanced Chemical Systems and Materials Science

Role of Chromic Acid in Catalytic Processes

This compound and its derivatives are utilized as catalysts in several chemical reactions, primarily owing to their potent oxidizing capabilities. nus.edu.sg In organic synthesis, it serves as an essential catalyst for oxidizing alcohols to aldehydes and ketones, a critical step in the production of fine chemicals and pharmaceuticals. nus.edu.sg The catalytic activity of this compound can be influenced by the reaction medium; for instance, micellar systems are well-suited for catalytic processes involving this compound, as they can concentrate reactants and enhance reaction rates. researchgate.net

Research has also explored the acceleration of certain reactions by this compound, such as the reaction between bromic acid and hydriodic acid, demonstrating a unique form of catalysis. acs.org However, it is important to distinguish its catalytic role from co-oxidation processes. In a true catalytic process, the catalyst is not consumed, whereas in co-oxidation reactions involving this compound, such as the simultaneous oxidation of isopropanol (B130326) and lactic acid, the chromium(VI) is reduced to chromium(III). orientjchem.org The specialty chemicals sector uses this compound as a precursor in the synthesis of chrome-based catalysts for applications like petrochemical refining.

Applications in Organic Synthesis and Functional Group Transformations

This compound is a well-established reagent for oxidation in organic chemistry. longdom.orglibretexts.org It is typically generated in situ by adding a chromium source—such as chromium trioxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇)—to an acid like sulfuric acid. libretexts.orgmasterorganicchemistry.com

The primary application of this compound in organic synthesis is the oxidation of alcohols. masterorganicchemistry.com

Primary Alcohols to Carboxylic Acids: this compound effectively oxidizes primary alcohols to carboxylic acids. longdom.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through an initial oxidation to an aldehyde, which is then further oxidized to the carboxylic acid. longdom.orglibretexts.org

Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to ketones using this compound. longdom.orgpharmacy180.comlibretexts.org This method, often referred to as the Jones oxidation when using a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is efficient and straightforward. pharmacy180.com Ketones are generally resistant to further oxidation, making this a reliable transformation. pharmacy180.com

Tertiary Alcohols: Tertiary alcohols are unreactive to oxidation by this compound. libretexts.org

The mechanism for the oxidation of alcohols involves the formation of a chromate (B82759) ester intermediate. This is created by the addition of the alcohol's oxygen atom to the chromium atom. A base, typically water, then abstracts a proton from the carbon attached to the oxygen, leading to the formation of a carbon-oxygen double bond and the cleavage of the oxygen-chromium bond. libretexts.orgmasterorganicchemistry.com While effective, milder reagents like pyridinium (B92312) chlorochromate (PCC) are sometimes preferred for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

Material Surface Treatment and Modification Research

This compound is extensively researched and applied in the surface treatment and modification of various materials, including metals and polymers, to enhance properties such as corrosion resistance and adhesion. taylorandfrancis.commdpi.com

This compound anodizing (CAA) is a critical electrochemical surface treatment, especially for high-strength aluminum alloys used in the aerospace industry, such as the 2024-T3 and 7050 T7451 alloys. etcnmachining.comdtic.milmetu.edu.tr The process involves making the aluminum part the anode in an electrolytic cell containing a this compound solution. etcnmachining.com

When an electric current is applied, a thin, dense, and amorphous layer of aluminum oxide (Al₂O₃) is formed on the surface. etcnmachining.comgoogle.com This oxide layer is typically 5-10 μm thick and provides excellent corrosion protection. etcnmachining.commdpi.com The process is favored in aerospace applications because the thin coating has a minimal effect on the fatigue strength of the underlying metal compared to thicker coatings produced by other methods like sulfuric acid anodizing. etcnmachining.comgoogle.com The CAA process generally includes pre-treatment steps like degreasing and etching to clean the surface before anodizing. dtic.milmetu.edu.tr Following anodizing, a sealing step, often involving a hot, dilute this compound solution, can be used to close the pores in the oxide layer, further improving corrosion resistance. dtic.milsae.org

This compound and its salts (chromates) are effective corrosion inhibitors for various metals, including iron and aluminum alloys. taylorandfrancis.comcdnsciencepub.comrsc.org The primary mechanism involves the formation of a stable, protective passive film on the metal surface. rsc.orgresearchgate.net

For iron, the inhibition mechanism involves the this compound or chromate ions repairing defects in the natural air-formed oxide film, making it more protective against corrosive agents. rsc.org In the case of chromate esters used as inhibitors, they first hydrolyze to release chromate ions at the metal-solution interface, which then act to inhibit corrosion. cdnsciencepub.com Anodic inhibitors like chromates work by blocking the anodic reaction, which supports the natural passivation of the metal surface. researchgate.netmdpi.com They help form a protective oxide layer that leads to a significant anodic shift in potential, thereby reducing the corrosion rate. mdpi.com

Surface treatment with this compound has been shown to significantly improve the adhesion of subsequent coatings, paints, and adhesives. mdpi.commdpi.comlboro.ac.uk This is crucial in industries like aerospace, where strong and durable adhesive bonding of aluminum structures is required. hep.com.cnntnu.no

On Metals: For aluminum alloys, the porous and chemically active surface created by this compound anodizing provides an excellent base for mechanical interlocking with primers and adhesives. mdpi.comhep.com.cn Research has focused on optimizing the anodizing and sealing processes to achieve the best balance between corrosion resistance and paint adhesion. sae.org A new sealing process using a dilute solution of this compound and metal chromates was developed to create films with superior paint adhesion. sae.org

On Polymers: this compound etching is also used to modify the surface of polymers like polypropylene (B1209903) (PP) and ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). mdpi.commdpi.com The treatment introduces polar functional groups (like carbonyl and hydroxyl groups) onto the non-polar polymer surface. mdpi.comresearchgate.net This increases the surface energy and wettability, which in turn promotes better adhesion with coatings and adhesives. mdpi.commdpi.com The process also increases surface roughness, creating a larger interfacial area for bonding. mdpi.comresearchgate.net

At elevated temperatures (e.g., 600-900°C), in environments containing both oxygen and water vapor, chromia-forming alloys can experience increased corrosion due to the formation of volatile chromium species. researchgate.net A major factor in this increased corrosivity (B1173158) is the formation of gaseous this compound, specifically chromium(VI) dioxy-dihydroxide (CrO₂(OH)₂). researchgate.netchalmers.se

This gaseous compound forms through the reaction of the protective chromium oxide (Cr₂O₃) scale on the alloy surface with water vapor and oxygen. chalmers.se The reaction can be summarized as: Cr₂O₃(s) + 2H₂O(g) + 1.5O₂(g) ⇌ 2CrO₂(OH)₂(g) chalmers.se

The volatilization of chromium as gaseous this compound leads to the depletion of chromium from the protective oxide scale. researchgate.netresearchgate.net This loss of chromium can cause the protective scale to break down, leading to accelerated "breakaway" corrosion and the formation of less-protective, iron-rich oxides on stainless steels. chalmers.sechalmers.se This phenomenon is a significant concern for materials used in high-temperature applications such as superheaters in biomass and waste-fired boilers, where water vapor and alkali chlorides are present in the flue gas. chalmers.sechalmers.se

Investigations into Adhesion Promotion for Coatings

Research in Pigment and Dye Chemistry

This compound and its derivatives have been subjects of significant research in the field of pigment and dye chemistry, primarily owing to the ability of chromium to form intensely colored and stable compounds. Research has focused on its application in the synthesis of inorganic pigments and its role as a mordant in dyeing processes.

In pigment synthesis, this compound is a precursor for producing chromium-based pigments, most notably chromium oxide green (Cr₂O₃). researchgate.netnih.gov Research has explored various methods to synthesize this pigment, including solid-state reactions and thermal decomposition of chromium compounds derived from this compound. researchgate.net Studies have shown that factors such as calcination temperature and the presence of dopants like aluminum (Al) and barium (Ba) can significantly influence the physicochemical properties and color performance of the resulting chromium oxide green pigment. nih.govresearchgate.net For instance, research has demonstrated that lower hydrogen reduction temperatures during synthesis are beneficial for obtaining high-quality pigments. nih.gov The crystal structure of the chromium oxide precursor, such as α-CrOOH versus γ-CrOOH, also affects the morphology and color of the final pigment, with γ-CrOOH yielding a more homogeneous and yellowish-green pigment compared to the brownish-green from α-CrOOH. researchgate.netresearchgate.net

In the realm of dye chemistry, this compound and other chromium(VI) compounds are extensively researched for their use as mordants, particularly for wool, silk, and to some extent, nylon. britannica.comessentialchemicalindustry.org A mordant is a substance used to set dyes on fibers by forming a coordination complex with the dye, which then attaches to the fabric. britannica.com This process enhances the dye's fastness to light, washing, and perspiration. capes.gov.br Research into the afterchrome process, where the dyed material is treated with a chromium compound, has shown that the pH of the chroming bath is a critical factor affecting the rate of chromium absorption by the fiber. capes.gov.brresearchgate.net Studies have detailed how, during this process, the hexavalent chromium from dichromates is reduced to the trivalent state (Cr³⁺), which then forms stable complexes with the dye molecules. researchgate.netresearchgate.net The formation of these chrome lakes can alter the final color of the dye; for example, alizarin (B75676) produces a brownish-red color with chromium mordants. Current time information in New York, NY, US. Research has also investigated the development of metal-complex dyes where chromium is incorporated into the dye structure itself, creating pre-metallized dyes with improved properties. essentialchemicalindustry.org

Specialized Uses in Biological and Cytological Research

Beyond its industrial applications, this compound has been a valuable tool in specialized areas of biological and cytological research, primarily as a fixative for preserving cellular structures and as an agent to induce oxidative stress for toxicological studies.

This compound as a Cytological Fixative

This compound has a long history in microscopy as a key component of fixing fluids for biological specimens. acs.orgresearchgate.net Its primary function as a fixative is to preserve the morphology of cells and their components for detailed examination. iarc.fr The mechanism of fixation by this compound involves the oxidation and coagulation of proteins and nucleoproteins. mdpi.com It precipitates DNA and can hydrolyze it, which can be a notable characteristic in certain staining procedures. mdpi.com

Research has shown that the fixative action of this compound is highly dependent on the pH of the solution. acs.org When used in acidic solutions (typically with a pH around 1.2 for a 1% solution), it tends to cause the destruction of mitochondria and disorganization of the cytoplasm, while the nucleolus often remains well-preserved. acs.orgmdpi.com This is in contrast to less acidic dichromate solutions, which can preserve mitochondria and the general cytoplasmic structure more effectively. acs.org Due to its strong oxidizing properties, this compound can also fix lipids by rendering them insoluble, although potassium dichromate is more commonly used for this purpose to avoid over-oxidation. mdpi.com this compound is known to be a slow-penetrating fixative, necessitating the use of thin tissue samples for effective preservation. mdpi.com It is often used in combination with other reagents, such as acetic acid and formaldehyde, in various empirically derived fixing mixtures like the Flemming fluids, which are particularly valued in cytological studies for preserving chromosome details with high fidelity. researchgate.netnih.gov

Studies on Oxidative Stress Induction in Biological Systems

In biological research, this compound and other hexavalent chromium [Cr(VI)] compounds are studied for their ability to induce oxidative stress, providing a model for investigating cellular damage and toxicity. researchgate.netoup.com The toxicity of Cr(VI) is linked to its high solubility and ability to cross cell membranes. Once inside the cell, Cr(VI) is reduced to its trivalent state, Cr(III), a process that generates reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals. researchgate.netoup.com

This surge in ROS leads to a state of oxidative stress, characterized by a cascade of damaging cellular events. researchgate.net Research findings have consistently shown that Cr(VI)-induced oxidative stress results in increased lipid peroxidation, which damages cell membranes. researchgate.net Furthermore, the generated ROS can cause significant damage to other macromolecules, including DNA, leading to strand breaks and chromosomal abnormalities. researchgate.net Studies have also demonstrated that exposure to Cr(VI) can alter the activity of antioxidant enzymes. For instance, while it may lead to an increase in the activity of enzymes like superoxide dismutase and catalase as a defense mechanism, prolonged or high-level exposure can overwhelm these systems, leading to cellular injury and apoptotic cell death. These studies are crucial for understanding the molecular mechanisms behind the carcinogenicity and mutagenicity associated with hexavalent chromium compounds. researchgate.net

Environmental Science and Toxicology Research on Chromic Acid and Hexavalent Chromium

Environmental Fate, Transport, and Speciation of Chromium(VI)

The environmental journey of hexavalent chromium is dictated by its chemical properties, which influence its movement, persistence, and transformation in different ecological compartments.

Hexavalent chromium compounds are characterized by their high solubility in water, a property that grants them significant mobility in the environment. olympianwatertesting.com This high solubility facilitates their transport through soil and into groundwater and surface water systems, making them pervasive contaminants. olympianwatertesting.comclu-in.orgresearchgate.net Once in aquatic environments, Cr(VI) can persist, especially in oxidizing conditions. clu-in.orgcdc.gov While it can eventually be reduced to the less mobile trivalent form (Cr(III)) by organic matter, this process is not always rapid, allowing Cr(VI) to remain a long-term contaminant in some water bodies. cdc.gov The residence time of total chromium in lake water can range from 4.6 to 18 years, with a significant portion ultimately settling in sediments. cdc.gov

In terrestrial ecosystems, the mobility of Cr(VI) allows it to leach from soil into groundwater. clu-in.org Its persistence in soil can be influenced by interactions with soil components. For instance, soil humic acids may not reduce Cr(VI) but instead form chemical adducts, which can explain the prolonged persistence of this toxic form in soils. The high mobility of Cr(VI) in soil poses a significant risk of groundwater contamination, particularly in areas with industrial spillage or waste disposal. taylorfrancis.com

The speciation of chromium in the environment is largely governed by redox reactions that interconvert the hexavalent (Cr(VI)) and trivalent (Cr(III)) forms. cdnsciencepub.comcdnsciencepub.com These two oxidation states have vastly different toxicity and mobility. bohrium.comnih.gov

Reduction of Cr(VI) to Cr(III): Cr(VI) is a strong oxidizing agent and can be reduced to the less toxic and less mobile Cr(III) form. This reduction is a critical natural attenuation process. Key environmental reducing agents include:

Ferrous Iron (Fe(II)): Dissolved Fe(II) and iron-containing minerals are effective in reducing Cr(VI). cdnsciencepub.comcdnsciencepub.com

Organic Matter: Dissolved and particulate organic matter in water and soil can act as electron donors for Cr(VI) reduction. cdc.govnih.gov

Sulfides: Sulfide minerals and dissolved sulfides can also reduce Cr(VI). cdnsciencepub.com

Microbial Activity: Many microorganisms can enzymatically reduce Cr(VI) to Cr(III) as a detoxification mechanism. cdnsciencepub.comfrontiersin.org

Oxidation of Cr(III) to Cr(VI): Although Cr(III) is the more stable form in most environments, it can be oxidized back to the more toxic Cr(VI) under certain conditions. nih.gov The primary oxidant for this process in natural settings is manganese (Mn) (III,IV) (hydr)oxides. cdnsciencepub.comnih.gov Certain Mn(II)-oxidizing bacteria can also promote the indirect oxidation of Cr(III) to Cr(VI). cdnsciencepub.comcdnsciencepub.com Factors like pH and the availability of manganese oxides heavily influence the rate of this oxidation. frontiersin.org This re-oxidation can remobilize chromium and regenerate its toxicity.

The bioavailability of chromium is highly dependent on its oxidation state. Hexavalent chromium, existing as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions, is readily bioavailable because its salts are soluble and it can pass through cell membranes via sulfate (B86663) and phosphate (B84403) transport channels. frontiersin.orgapis.ac.uk In contrast, Cr(III) tends to form insoluble hydroxides and oxides at neutral pH, making it significantly less bioavailable. apis.ac.uk

Once inside an organism, Cr(VI) can undergo intracellular reduction to Cr(III), which can then bind to macromolecules. bohrium.com This process is central to its toxic effects. In aquatic ecosystems, the bioavailability of Cr(VI) leads to its accumulation in various organisms. olympianwatertesting.com This bioaccumulation can disrupt food chains as the contaminant is transferred to higher trophic levels. olympianwatertesting.comresearchgate.net Studies have shown that fish can accumulate chromium in their tissues, with the level of accumulation depending on the concentration and duration of exposure. nih.gov

In terrestrial systems, the translocation of chromium from soil into the above-ground parts of plants is generally low. cdc.govnih.gov Plants tend to sequester chromium in their roots, limiting its movement to shoots and leaves. nih.gov Therefore, significant biomagnification of chromium in terrestrial food chains is not typically expected. epa.gov

Redox Interconversions between Chromium(VI) and Chromium(III)

Ecotoxicological Investigations of Chromic Acid Contamination

This compound contamination, driven by the presence of Cr(VI), exerts significant toxicological pressure on both aquatic and terrestrial ecosystems.

Hexavalent chromium is highly toxic to a wide range of aquatic life, including fish, invertebrates, and algae. researchgate.netnih.gov Its presence in aquatic ecosystems can lead to ecological imbalances and a decline in biodiversity. researchgate.netolympianwatertesting.com The toxicity is influenced by factors such as water hardness, pH, and temperature. nih.gov

Exposure to Cr(VI) can induce a variety of adverse effects in fish, which serve as key indicators of aquatic ecosystem health. These effects can be acute, leading to mortality, or chronic, causing sublethal impacts at various functional levels. nih.govnih.gov Research has documented a range of impacts, including behavioral changes, reduced growth, reproductive issues, and damage to vital organs like gills, liver, and kidneys. researchgate.netresearchgate.net At the cellular level, Cr(VI) is genotoxic, causing DNA damage and mutations. researchgate.netresearchgate.net

Table 1: Summary of Ecotoxicological Effects of Hexavalent Chromium on Various Aquatic Organisms

Organism Group Species Example Observed Effects Source(s)
Fish Oncorhynchus tshawytscha (Chinook salmon) Increased tissue accumulation, physiological alterations, DNA damage. nih.gov nih.gov
Labeo rohita Decreased levels of glycogen, lipids, and protein in gills, liver, and muscle. nih.gov nih.gov
Oreochromis niloticus Oxidative stress, mutagenic effects. researchgate.netresearchgate.net researchgate.netresearchgate.net
Crustaceans Palaemonetes pugio (Daggerblade grass shrimp) Histological changes. researchgate.net researchgate.net
Invertebrates General Behavioral alterations. researchgate.net researchgate.net

Studies have consistently shown that high concentrations of Cr(VI) negatively impact soil microbial biomass and diversity. researchgate.netscirp.orgmdpi.com The introduction of Cr(VI) can lead to a reduction in the total number of microorganisms and shift the community structure, potentially favoring more tolerant species. scirp.orgresearchgate.net This disruption can impair critical soil processes like organic matter decomposition and nutrient cycling, ultimately diminishing soil fertility. researchgate.net

A key indicator of soil health is the activity of soil enzymes, which are often inhibited by heavy metal contamination. Research has demonstrated that Cr(VI) significantly inhibits the activity of several crucial enzymes:

Dehydrogenases: Their activity, which reflects the total metabolic activity of soil microbes, is strongly suppressed by Cr(VI). pjoes.com

Phosphatases (Acid and Alkaline): These enzymes are vital for phosphorus cycling, and their activity decreases with increasing Cr(VI) contamination. pjoes.com

Urease: Important for nitrogen cycling, urease activity is also negatively affected. pjoes.com

Table 2: Impact of Hexavalent Chromium on Soil Microbial Parameters and Enzyme Activity

Parameter Effect of Cr(VI) Contamination Key Findings Source(s)
Microbial Biomass Reduction Significant inhibition of microbial biomass carbon was observed at Cr(VI) concentrations of 50 mg/kg. scirp.org Microbial biomass was reduced by Cr(VI) addition in both bulk and rhizosphere soil. uky.edu scirp.orguky.edu
Microbial Diversity Reduction/Shift Cr(VI) pollution changed the soil microbial community structure and reduced microbial diversity. scirp.org The addition of exogenous Cr significantly reduced the diversity and abundance of bacterial communities. mdpi.com scirp.orgmdpi.com
Dehydrogenase Activity Inhibition Activity was depressed by nearly 20% at a low concentration of 10 mg/kg, with nearly complete inhibition at 150 mg/kg. pjoes.com pjoes.com
Phosphatase Activity Inhibition The activity of both acid and alkaline phosphatases decreased at higher rates of soil contamination with Cr(VI). pjoes.com pjoes.com
Urease Activity Inhibition Hexavalent chromium was found to inhibit the activity of urease. pjoes.com pjoes.com
Soil Fertility Reduction A potential biochemical soil fertility index was negatively correlated with the rate of Cr(VI) contamination. pjoes.com Cr(VI) impairs microbial activity, disrupting nutrient cycling and diminishing soil fertility. researchgate.net researchgate.netpjoes.com

Phytotoxicity and Stress Responses in Plant Systems

Symptoms of Cr(VI) phytotoxicity include:

Inhibition of Seed Germination: The presence of chromium can impede or prevent seed germination in various plant species, including vegetables like cauliflower and crops such as wheat, barley, and maize. frontiersin.orgscirp.org

Leaf Chlorosis and Necrosis: Chromium exposure often leads to yellowing (chlorosis) and death (necrosis) of leaves. frontiersin.orgscirp.org This is linked to a reduction in chlorophyll (B73375) content and alterations in the ultrastructure of chloroplasts, the site of photosynthesis. scielo.brnih.gov

Reduced Photosynthesis: Cr(VI) toxicity significantly impacts photosynthesis by altering photosynthetic pigment content, affecting the electron transport chain, and inhibiting key enzymes in the Calvin cycle. frontiersin.orgnih.govmdpi.com Studies on rice have shown that Cr(VI) can reduce the number of leaves per plant by 50% and significantly affect the total leaf area and photosynthetic activity. frontiersin.org

At a cellular level, chromium exposure induces oxidative stress through the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (OH⁻). scielo.brmdpi.com This oxidative damage can lead to lipid peroxidation, compromising cell membrane integrity. scielo.br Plants have developed antioxidant defense mechanisms to counteract this stress, but high concentrations of chromium can overwhelm these systems. scielo.brresearchgate.net

Human Health Toxicology and Carcinogenesis Research

Hexavalent chromium compounds are recognized human carcinogens, with a range of other toxic effects on human health. www.gov.uknih.gov

Mechanisms of Chromium(VI) Cellular Uptake and Intracellular Reduction

The toxicity of chromium is largely attributed to the Cr(VI) form, primarily because of its ability to easily pass through cell membranes. cdc.gov Cr(VI) enters cells via anion transport channels, such as those for sulfate and phosphate, due to its structural similarity to these ions. unesp.brijbiotech.com In contrast, Cr(III) is poorly absorbed by cells. cdc.govunesp.br

Once inside the cell, Cr(VI) undergoes a series of reduction reactions, ultimately being converted to the more stable Cr(III) state. www.gov.uk This reduction process involves cellular reductants like ascorbate (B8700270) (vitamin C), glutathione (B108866) (GSH), and various enzymes. cdc.govoup.com During this reduction, highly reactive intermediate species, including Cr(V) and Cr(IV), are formed. www.gov.uknih.gov These intermediates, along with the reactive oxygen species generated in the process, are believed to be the primary mediators of chromium's toxic and carcinogenic effects. cdc.govnih.gov The reduction of Cr(VI) to Cr(III) that occurs outside the cell is considered a detoxification process, as Cr(III) cannot easily enter cells. cdc.gov

Genotoxicity and Mutagenicity Studies (e.g., DNA Damage, Chromosomal Aberrations)

Hexavalent chromium is a well-established genotoxic and mutagenic agent. www.gov.uktwu.edu The intracellular reduction of Cr(VI) generates reactive intermediates and free radicals that can directly damage DNA. nih.govresearchgate.net This damage can manifest in several ways:

DNA Adducts: The reactive chromium species can bind to DNA, forming adducts that interfere with normal DNA replication and repair. researchgate.net

DNA Strand Breaks: Both single and double-strand breaks in the DNA have been observed following Cr(VI) exposure. nih.govresearchgate.net

Chromosomal Aberrations: Studies have shown that Cr(VI) can induce chromosomal damage, including aneuploidy (abnormal number of chromosomes), triploidy, and tetraploidy. nih.govunesp.br

Mutations: Cr(VI) has been shown to cause both frameshift and base-pair substitution mutations. asm.orgosti.gov The Ames test, a widely used method for assessing mutagenicity, has shown positive results for various Cr(VI) compounds, including this compound. epa.gov

This DNA damage is considered a primary mechanism behind the carcinogenicity of hexavalent chromium. nih.gov

Occupational Exposure Assessment and Epidemiological Investigations of Associated Health Risks (e.g., Lung Cancer)

Occupational exposure to hexavalent chromium is a significant health concern, with inhalation being a primary route of exposure. nih.govcancer.gov Industries with a high risk of exposure include chromate production, chrome plating, welding of stainless steel, and chromate painting. cancer.govosha.gov

Numerous epidemiological studies have established a strong link between occupational exposure to Cr(VI) and an increased risk of lung cancer. cancer.govosha.govwww.gov.uk

Studies of workers in chromate production plants have consistently shown elevated rates of lung cancer mortality. osha.gov One study of a Baltimore chromate production plant found a standardized mortality ratio (SMR) for lung cancer of 1.63. www.gov.uk

A pooled analysis of three cohorts, including chromate production and aerospace workers, confirmed an exposure-dependent increase in lung cancer risk. tandfonline.com

A meta-analysis of 47 cohort studies found that Cr(VI) exposure was associated with a higher risk of death from several cancers, including lung, larynx, bladder, kidney, testicular, bone, and thyroid cancer. frontiersin.org

These studies have also highlighted that the risk of lung cancer increases with both the level and duration of exposure to hexavalent chromium. osha.govnih.gov While smoking is a major confounding factor, some studies have shown that the increased risk from Cr(VI) exposure is independent of smoking habits. www.gov.uk

Acute and Chronic Systemic Toxicity (e.g., Renal, Hepatic, Dermatological Effects)

Beyond its carcinogenic effects, hexavalent chromium can cause both acute and chronic systemic toxicity, affecting multiple organ systems. nih.govnih.gov

Acute Toxicity: Acute poisoning, often from ingestion of high doses of Cr(VI), can be severe and potentially fatal. www.gov.ukcdc.gov Symptoms can include:

Gastrointestinal: Intense irritation, abdominal pain, nausea, vomiting, and diarrhea. cdc.govwww.gov.uk

Renal: Toxic nephritis and acute renal failure. www.gov.ukcdc.gov The kidney is a primary target organ for chromium toxicity. nih.gov

Hepatic: Liver damage and necrosis. www.gov.ukcdc.gov

Cardiovascular: Circulatory collapse. cdc.govcdc.gov

Dermatological: Dermal exposure to corrosive chromium compounds can cause severe burns and ulcers. www.gov.ukwww.gov.uk

Chronic Toxicity: Chronic exposure to Cr(VI), typically through inhalation or skin contact in occupational settings, can lead to a range of health problems:

Respiratory: Chronic inhalation can cause nasal septum ulceration and perforation, respiratory irritation, and inflammation. www.gov.uk

Dermatological: Repeated skin contact can lead to "chrome ulcers," which are deep, penetrating sores, and eczematous dermatitis. www.gov.ukcdc.gov

Renal: Chronic exposure may lead to reversible renal tubular damage. cdc.gov

Hepatic: Long-term exposure has been associated with liver damage. www.gov.uk

Immunological and Allergic Responses to Chromium(VI)

Hexavalent chromium is a known sensitizer (B1316253) and can elicit immunological and allergic reactions. www.gov.uk

Allergic Contact Dermatitis: This is a common reaction to skin contact with Cr(VI). osha.govdermnetnz.org Once an individual is sensitized, even brief contact can trigger a red, itchy rash that can become crusty and thickened with repeated exposure. osha.gov This is a delayed-type hypersensitivity reaction. dermnetnz.org Sources of exposure can include cement, leather goods, and paints. dermnetnz.org It is estimated that 0.2-0.7% of the population in the EU is allergic to Cr(VI). videncenterforallergi.dk

Occupational Asthma: In sensitized individuals, inhaling Cr(VI) compounds can trigger asthma-like symptoms, such as wheezing and shortness of breath. osha.govnsw.gov.au

These allergic responses can be long-lasting and become more severe with subsequent exposures. osha.govosha.gov

Regulatory Frameworks and Risk Assessment Methodologies for Chromium(VI)

The regulation of this compound is intrinsically linked to the control of hexavalent chromium (Cr(VI)), a recognized human carcinogen. bsigroup.comhbm4eu.euosha.gov Various national and international bodies have established regulatory frameworks to mitigate the environmental and health risks associated with Cr(VI) exposure. These frameworks often involve multiple statutes covering different environmental media and exposure routes.

In the United States, the Environmental Protection Agency (EPA) regulates chromium and its compounds under several acts, including the Clean Air Act, Clean Water Act, and the Safe Drinking Water Act. clu-in.org The EPA has set a maximum contaminant level (MCL) for total chromium in drinking water at 100 parts per billion (ppb). cdc.gov For occupational exposures, the Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for hexavalent chromium of 5 micrograms per cubic meter of air (µg/m³) as an 8-hour time-weighted average. cdc.govosha.gov The National Institute for Occupational Safety and Health (NIOSH) recommends a more stringent exposure limit of 1 µg/m³ for all Cr(VI) compounds. cdc.gov

The European Union has also implemented comprehensive regulations. Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, hexavalent chromium is classified as a Substance of Very High Concern (SVHC) due to its carcinogenic, mutagenic, and reprotoxic properties. ecomundo.eu Its use has been banned since September 2017 unless an authorization is granted. ecomundo.eu The EU's Restriction of Hazardous Substances (RoHS) Directive also restricts the use of hexavalent chromium in electrical and electronic equipment. bsigroup.com

Regulatory standards for hexavalent chromium are summarized in the table below:

Regulatory Standards for Hexavalent Chromium (Cr(VI))

Regulatory Body Jurisdiction Medium Standard Value
EPA United States Drinking Water Maximum Contaminant Level (MCL) 100 µg/L (total chromium) cdc.gov
OSHA United States Workplace Air Permissible Exposure Limit (PEL) 5 µg/m³ (8-hour TWA) cdc.govosha.gov
NIOSH United States Workplace Air Recommended Exposure Limit (REL) 1 µg/m³ (10-hour TWA) cdc.gov

Risk assessment methodologies for hexavalent chromium are complex, reflecting its different toxicological profiles depending on the route of exposure. The EPA has classified Cr(VI) as "carcinogenic to humans" by the inhalation route and "likely to be carcinogenic" by the oral route. epa.gov

The risk assessment process for inhalation exposure considers the respirable fraction of airborne particles containing Cr(VI). nih.gov The EPA's Integrated Risk Information System (IRIS) provides quantitative estimates of carcinogenic risk. The inhalation unit risk (IUR) for Cr(VI) is estimated at 0.018 per µg/m³, based on the risk of lung cancer. epa.gov This means that lifetime exposure to 1 µg/m³ of Cr(VI) in the air could result in up to 18 additional cancer cases per 1,000 people.

For oral exposure, the EPA has established an oral slope factor (OSF) of 0.27 per milligram per kilogram of body weight per day (mg/kg-day). epa.gov This factor is used to estimate the cancer risk from ingesting Cr(VI). The risk assessment for oral exposure also considers the reduction of Cr(VI) to the less toxic trivalent chromium (Cr(III)) in the stomach. nih.gov Studies have shown that the reductive capacity of the stomach and blood is not overwhelmed by oral exposure to Cr(VI) concentrations up to 10 mg/L in water. nih.gov

The EPA's risk assessment for Cr(VI) also incorporates age-dependent adjustment factors (ADAFs) because it is considered a mutagenic carcinogen, meaning it can cause cancer through genetic mutations. epa.govcdc.gov These factors account for the increased susceptibility to carcinogens during early life stages. cdc.gov

The following table outlines key values used in the risk assessment of hexavalent chromium:

Risk Assessment Values for Hexavalent Chromium (Cr(VI))

Parameter Value Exposure Route Regulatory Body
Inhalation Unit Risk (IUR) 0.018 per µg/m³ epa.gov Inhalation EPA
Oral Slope Factor (OSF) 0.27 per mg/kg-day epa.gov Oral EPA
Reference Concentration (RfC) 3 × 10⁻⁵ mg/m³ epa.gov Inhalation (non-cancer) EPA

These regulatory frameworks and risk assessment methodologies are continuously updated based on new scientific evidence to ensure the protection of public health and the environment from the adverse effects of this compound and hexavalent chromium. epa.gov

Waste Management, Remediation, and Sustainable Alternatives for Chromic Acid

Generation and Characterization of Chromium-Containing Waste Streams

Chromium-containing waste streams are a significant byproduct of industrial processes that utilize chromic acid. These industries include metal finishing operations like chrome plating, brass finishing, and printed circuit board etching, as well as in the anodizing of aluminum and the production of wood preservatives and organic chemicals. 911metallurgist.comflybase.org911metallurgist.comsci-hub.se The waste is generated when the this compound solutions become spent, meaning the concentration of hexavalent chromium (Cr(VI)) has been reduced to trivalent chromium (Cr(III)), and the solution is contaminated with dissolved metals and has a lower effective acid concentration. 911metallurgist.com911metallurgist.com

The primary characteristics of these waste streams are the presence of toxic hexavalent chromium, which is a strong oxidizing agent and a known carcinogen, and other metallic ions. wikipedia.orgalmawatech.com The specific composition of the waste can vary depending on the industrial application. For instance, in brass finishing, the spent solution will contain copper and zinc ions, while in other plating operations, different metallic contaminants will be present. 911metallurgist.com911metallurgist.com The disposal of these waste streams is heavily regulated due to the environmental hazards posed by hexavalent chromium. 911metallurgist.com Traditional disposal methods often involve the chemical reduction of Cr(VI) to the less toxic Cr(III), followed by precipitation of the chromium as a hydroxide (B78521) sludge, which is then sent to a landfill. 911metallurgist.comresearchgate.net

Advanced Recycling and Regeneration Technologies

To address the environmental and economic drawbacks of disposal, various advanced technologies have been developed to recycle and regenerate this compound from spent solutions.

Electrolytic Recovery of this compound from Spent Solutions

Electrolytic processes offer a method to regenerate spent this compound solutions by re-oxidizing the trivalent chromium back to its hexavalent state. 911metallurgist.com This is typically achieved in an electrolytic cell where the spent solution is introduced into the anode compartment. 911metallurgist.comgoogle.com A direct current is applied, causing the Cr(III) ions to be oxidized to Cr(VI) at the anode. 911metallurgist.com

These cells are often designed with a cation-selective membrane separating the anode and cathode compartments. 911metallurgist.com911metallurgist.com This membrane allows metallic contaminant ions, such as copper and zinc, to migrate from the anolyte to the catholyte, where they can be removed, often by plating onto the cathode. 911metallurgist.com Sulfuric acid is commonly used as the catholyte. 911metallurgist.com This one-step process not only regenerates the this compound but also removes impurities, allowing the regenerated solution to be recycled back into the industrial process. 911metallurgist.com911metallurgist.com Research has demonstrated the technical feasibility of this process on an industrial scale, showing significant reductions in this compound consumption and waste disposal. 911metallurgist.com

Ion Exchange Processes for Chromium Recovery and Acid Regeneration

Ion exchange is another prominent technology for recovering this compound from rinse waters and spent solutions. sci-hub.seresearchgate.netresearchgate.net The process typically involves using a strongly basic anion exchange resin to capture chromate (B82759) ions from the waste stream. sci-hub.seepa.gov In some multi-step processes, the captured this compound is first converted to sodium chromate using a sodium hydroxide solution, which also serves to regenerate the anion exchange resin. sci-hub.se

Subsequently, a strong acid cation exchange resin is used to convert the sodium chromate back into this compound, which can then be recovered. sci-hub.se The cation exchange resin is then regenerated, often with hydrochloric acid. sci-hub.se This multi-step approach allows for a continuous operation of this compound recovery. sci-hub.se The efficiency of these processes is influenced by factors such as the type of resin used and the development of models to predict the breakthrough characteristics of the ion exchange columns. sci-hub.seresearchgate.net

Solar-Driven Methods for Hexavalent Chromium Recycling

While research into solar-driven methods for hexavalent chromium recycling is ongoing, the primary focus of solar-driven remediation has been on the photocatalytic reduction of Cr(VI) to Cr(III), which is a detoxification process rather than a direct recycling of this compound. These methods utilize semiconductor photocatalysts and a light source, such as solar energy, to generate electron-hole pairs that facilitate the reduction of the highly toxic Cr(VI) to the less harmful Cr(III).

Innovative Treatment and Disposal Strategies for Chromium Wastes

In cases where recycling is not feasible, innovative treatment and disposal strategies focus on the detoxification of chromium-containing wastes.

Chemical Reduction of Chromium(VI) to Chromium(III) for Detoxification

The cornerstone of treating hexavalent chromium waste is its chemical reduction to trivalent chromium, which is significantly less toxic and less mobile in the environment. almawatech.comresearchgate.netresearchcommons.org This reduction is a critical first step in most treatment and disposal protocols for chromium-containing wastewater. researchgate.netnih.gov

Common reducing agents used in this process include sodium bisulfite (NaHSO3), sulfur dioxide (SO2), and ferrous sulfate (B86663) (FeSO4). sci-hub.sealmawatech.comwikipedia.org The reaction is typically carried out under acidic conditions, as the reduction potential of Cr(VI) is higher in acidic solutions. nih.gov Following the reduction to Cr(III), the chromium can be precipitated out of the solution, usually by raising the pH to form chromium(III) hydroxide (Cr(OH)3), a much more stable and less soluble compound. almawatech.com This precipitate can then be separated from the liquid waste, effectively removing the majority of the chromium.

Below is a table summarizing the chemical reduction processes:

Reducing AgentChemical FormulaDescription
Sodium BisulfiteNaHSO3A common reducing agent that effectively converts Cr(VI) to Cr(III). almawatech.comnih.gov
Sulfur DioxideSO2A gas that can be dissolved in water to form sulfurous acid, which then reduces Cr(VI). wikipedia.orgwikipedia.org
Ferrous SulfateFeSO4An iron-based reducing agent that is also used to reduce chromate in applications like cement manufacturing. wikipedia.org

This detoxification process is a crucial component of responsible waste management for industries utilizing this compound, ensuring that the environmental impact of their operations is minimized.

Immobilization and Stabilization Techniques for Chromium Residues

The safe disposal of chromium-containing waste is a significant environmental challenge. Stabilization/solidification (S/S) is a widely recognized and effective technology for immobilizing heavy metal wastes, including those with high concentrations of hexavalent chromium, into non-leaching solids. tandfonline.com This process aims to reduce the mobility and toxicity of chromium, often by converting it into a more stable and less soluble form. hep.com.cnuh.edu

A common approach involves a two-step process: first, a reduction pretreatment to convert the highly toxic and mobile hexavalent chromium (Cr(VI)) to the less harmful and less mobile trivalent chromium (Cr(III)). tandfonline.comuh.edu Ferrous sulfate is a frequently used reducing agent for this purpose. tandfonline.comhep.com.cn Following reduction, the waste is solidified using binders like cement or a blend of fly ash and lime. tandfonline.comrsc.org The pozzolanic properties of fly ash, when combined with lime, create a cementitious hydrate (B1144303) with high binding strength that minimizes the leachability of the entrapped chromium. rsc.org

High-temperature sintering is another technique that has shown promise in stabilizing chromium in contaminated soil. hep.com.cn This process can significantly reduce the leaching of total chromium and Cr(VI) by enhancing the stability of chromium within the soil matrix. hep.com.cn Research has also explored the use of phosphate-based compounds to form insoluble chromium-phosphate minerals, though the cost and potential for reversibility are considerations. rsc.org

The effectiveness of these stabilization techniques is typically evaluated through leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), to ensure that the concentration of chromium in the leachate meets regulatory limits for safe disposal in landfills. tandfonline.comuh.edu

Development and Evaluation of Sustainable Alternatives to this compound Applications

The hazardous nature of this compound has prompted extensive research into and development of safer, more environmentally friendly alternatives across its various applications.

In organic synthesis, traditional oxidation methods often rely on toxic reagents like this compound. chinesechemsoc.org Green chemistry focuses on developing more benign synthetic routes. mun.ca A significant area of research is the use of molecular oxygen (O₂), often from the air, as a green oxidant. chinesechemsoc.orgchinesechemsoc.org This approach minimizes waste, with water often being the only byproduct. chinesechemsoc.org

To facilitate these reactions, various catalytic systems are being explored:

Photocatalysis utilizes solar energy to drive aerobic oxidation reactions, employing both homogeneous photoredox catalysis and heterogeneous semiconductor photocatalysis. chinesechemsoc.orgchinesechemsoc.org

Electrocatalysis uses electricity, which can be derived from renewable sources, to power the oxidation process. eurekalert.org In this method, oxygen is often reduced to hydrogen peroxide (H₂O₂), which then acts as the oxidant. eurekalert.org

Photoelectrocatalysis combines light and electrical energy to improve efficiency and reduce the energy consumption of the reaction. eurekalert.org

Biocatalysis employs enzymes, such as oxidases, which are highly selective and operate under mild conditions. royalsocietypublishing.org

Researchers have also investigated alternatives for specific reactions, such as the oxidation of benzyl (B1604629) alcohol to benzaldehyde, using reagents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄) supported on clay, and a lithium chloride (LiCl) catalyst with hydrogen peroxide. mun.camun.ca

This compound has historically been used for cleaning laboratory glassware due to its effectiveness in removing a wide range of residues. alconox.com However, due to its hazardous nature, a variety of safer alternatives are now available. alconox.comrbs-cp.be

Modern laboratory detergents, often biodegradable and phosphate-free, have largely replaced this compound for general cleaning. alconox.comthermofisher.comlabdepotinc.com These detergents are effective at removing organic and biological contaminants. thermofisher.com For more stubborn residues, several options exist:

Alkaline solutions , such as mixtures of isopropyl alcohol and potassium hydroxide (iPrOH/KOH) or ethanol (B145695) and sodium hydroxide (EtOH/NaOH), are effective for cleaning organic contamination. researchgate.net

Acidic detergents and solutions of hydrochloric acid or a mixture of sulfuric acid and hydrogen peroxide can be used for specific stains like iron or permanganate. thermofisher.comunl.edu

Commercial formulations like Nochromix®, which contains no heavy metals but requires concentrated sulfuric acid, are also available as substitutes. unl.eduucr.edu

The choice of cleaning agent depends on the specific contaminant to be removed. researchgate.net

Anodizing is a critical surface treatment, particularly in the aerospace industry, to enhance corrosion resistance and paint adhesion. mdpi.comembee.com Due to the health and environmental concerns associated with hexavalent chromium, significant efforts have been made to develop and implement chromium-free anodizing processes. mdpi.com

Sulfuric Acid Anodizing (SAA) is a widely used and cost-effective alternative to this compound anodizing (CAA). fictiv.comqualityplating.net SAA produces a thicker, more durable, and more abrasion-resistant coating than CAA. fictiv.comqualityplating.net It can be used on a wider range of aluminum alloys and provides a more uniform finish. fictiv.com Thin-film sulfuric acid anodizing (TFSAA) has been developed as a direct replacement for CAA, offering good corrosion resistance with a thinner coating. nasa.gov Boric-Sulfuric Acid Anodizing (BSAA) and Tartaric-Sulfuric Acid Anodizing (TSAA) are other variations developed as environmentally compliant alternatives. iaeg.comanoplate.com

Phosphoric Acid Anodizing (PAA) is another important non-chromium process, particularly valued for preparing aluminum surfaces for adhesive bonding. valencesurfacetech.comdtic.mil It creates a specific oxide layer that enhances the adhesion of paints and bonding agents, which is crucial for the structural integrity of aircraft. valencesurfacetech.com

These alternative anodizing processes are often specified in military and aerospace standards, such as MIL-A-8625, which now include non-chromate options like Type IC and Type IIB. anodizing.orgfictiv.com

Chromate conversion coatings are used to protect metals from corrosion and to improve paint adhesion. serdp-estcp.mil The development of chromium-free alternatives is a major focus of research and industrial implementation.

Primary alternatives to hexavalent chromate coatings include those based on trivalent chromium (Cr³⁺), which are considered safer and more environmentally friendly. serdp-estcp.milbesttechnologyinc.com Trivalent chromium pretreatments (TCP) are commercially available and have been shown to perform as well as or even better than their hexavalent counterparts in corrosion tests. besttechnologyinc.com

Other non-chrome alternatives under investigation and in use include coatings based on:

Molybdenum serdp-estcp.mil

Manganese serdp-estcp.mil

Vanadate dtic.mil

Cerium oxide dtic.mil

Zirconate and titanate dtic.mil

Phosphate (B84403) chemrxiv.org

For sealing anodized coatings, which is a crucial step to close the pores and enhance corrosion resistance, non-chromium sealants are also being developed and implemented. nasa.goviaeg.com These include solutions based on nickel acetate, cobalt acetate, fluorozirconates, and molybdates. nasa.govfinishingandcoating.com

Traditional wood preservatives often contain hazardous chemicals like chromated copper arsenate (CCA). usda.gov Research is actively pursuing environmentally benign alternatives to protect wood from decay and insects.

One approach is the use of biological wood preservatives . For example, a mutant culture of Streptomyces rimosus has been shown to be effective against a range of wood-attacking fungi. usda.gov

Other research focuses on non-toxic chemical systems . These can include:

Mineral-based ingredients that penetrate the wood fibers to protect against water and fungal decay. eartheasy.com

Systems that combine organic biocides with antioxidants and metal chelators to provide enhanced protection. nih.gov

Products based on modified natural materials, such as kraft lignin, to create bio-based preservatives. mtu.edu

These environmentally friendly alternatives aim to provide effective wood protection without the health and environmental risks associated with traditional preservatives. cision.com

Development of Chromate-Free Conversion Coatings and Sealants

Life Cycle Assessment of this compound and Its Alternatives

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product, process, or activity throughout its entire life cycle. This "cradle-to-grave" analysis encompasses the extraction and processing of raw materials, manufacturing, transportation, use, and final disposal. scispace.comwoodpreservation.ca For this compound, a substance widely used but facing scrutiny due to the toxicity of its hexavalent chromium content, LCA provides a quantitative basis for comparing its environmental footprint against more sustainable alternatives. researchgate.netmdpi.com

Life Cycle Assessment of this compound Processes

The environmental impacts of processes involving this compound, such as chrome plating and wood preservation, are significant and distributed across various stages of the life cycle.

In applications like the chemical pre-treatment of plastics for metallization, this compound is a primary contributor to several major environmental impact categories. scispace.comresearchgate.net Studies have shown that this compound is almost solely responsible for ecotoxicity (97.5%) and human toxicity-cancer (99.8%) impacts within this process. scispace.comresearchgate.net It is also a significant contributor to climate change, cumulative energy demand, fossil fuel depletion, and non-cancer human toxicity. scispace.comresearchgate.net

In the context of wood preservation, chromated copper arsenate (CCA), a mixture containing this compound, has its own set of environmental impacts. scirp.orgscirp.org The manufacturing of the chemical components involves mining and transportation, which generate particulate matter, sulfur dioxide, and nitrogen oxides. ncsu.edu While CCA-treated wood has a long service life, there are concerns about the leaching of heavy metals like chromium, copper, and arsenic into soil and groundwater during the product's use and disposal phases, particularly in unlined landfills. ncsu.edu

Comparative Life Cycle Assessment of Alternatives

The significant environmental and health concerns associated with hexavalent chromium have driven the development and evaluation of numerous alternatives. researchgate.net LCAs comparing these alternatives to traditional this compound processes provide valuable insights for industries seeking to transition to more sustainable technologies.

Trivalent Chromium Plating: Trivalent chromium (Cr(III)) plating is a prominent alternative to hexavalent chromium (Cr(VI)) plating. mdpi.compavco.com The electrodeposition process using trivalent chromium is considered over 500 times less toxic. pavco.com This switch avoids many of the health risks associated with Cr(VI). mdpi.com While the process chemistry is more complex and requires tighter control, it offers benefits such as more uniform plating distribution and lower energy requirements. pavco.comecfinc.com However, from a waste treatment perspective, the complexing agents used in some trivalent baths can pose challenges. finishingandcoating.com Comparative studies on decorative PVD coatings have shown that while the corrosion resistance of a zirconium nitride coating on trivalent chromium was slightly less than on hexavalent chromium, it was sufficient for most applications, with no significant difference in adhesion or wear resistance. sterc.org

Physical Vapor Deposition (PVD) and Thermal Spraying (HVOF): Physical Vapor Deposition (PVD) and High-Velocity Oxy-Fuel (HVOF) thermal spraying are "dry" coating technologies that serve as alternatives to "wet" electroplating. researchgate.netfxpvd.com

PVD coatings, such as titanium nitride and chromium nitride, offer superior hardness and wear resistance compared to traditional chrome plating. fxpvd.com While PVD processes can have higher initial equipment costs, they can lead to long-term savings through extended tool life and reduced maintenance. fxpvd.comunifi.it LCA studies indicate that while PVD and similar plasma processes may have a greater environmental burden on a global scale due to higher electricity consumption, traditional chromium plating imposes a much larger local environmental burden due to the use and disposal of hazardous chemicals. ethz.ch

HVOF thermal spraying is another commercially available alternative, particularly for aerospace applications. researchgate.net Comparative LCAs show that HVOF coatings have significantly lower impacts on human health (5-10 times lower) and ecosystems (30-50 times lower) compared to electroplated hard chromium. researchgate.net From an economic standpoint, the reduced labor requirements for HVOF can lower costs by over 20% per coated piece. mdpi.comuliege.be However, in terms of resource consumption, the processes can have similar impact profiles. researchgate.net

Alternatives in Wood Preservation: For wood preservation, alternatives to CCA-treated wood include wood treated with copper-only preservatives, as well as thermally or chemically modified wood. nordic-swan-ecolabel.org A comparative LCA of CCA-treated wood guardrail posts versus galvanized steel posts found that the wood posts had significantly lower environmental impacts in categories such as fossil fuel use, greenhouse gas emissions, acidification, and ecotoxicity. scirp.org However, the LCA also noted that water use and eutrophication potential were higher for the CCA-treated posts. scirp.org Alternatives like thermally modified wood have the advantage of being able to be processed like untreated wood at the end of their life, allowing for recycling or energy recovery without the concerns of hazardous waste associated with CCA-treated wood. nordic-swan-ecolabel.org

Wastewater Treatment Alternatives: Innovations in wastewater treatment for chrome-plating facilities also show environmental benefits. An LCA comparing a conventional reduction-precipitation-settling process with an alternative scenario using ionic exchange and a photocatalytic process found that the alternative method resulted in an 85% reduction in environmental damage. researchgate.net Although the alternative's operational cost was about 15% higher, its environmental performance was clearly superior. researchgate.net Another novel approach using microbial fuel cells for hexavalent chromium removal demonstrated a negative global warming potential, indicating a net environmental benefit. rsc.orgrsc.org

Comparative LCA Data Summary

The following table summarizes key findings from comparative Life Cycle Assessments of this compound processes and their alternatives.

Technology ComparisonKey Environmental/Economic Findings
Hexavalent Chromium Plating vs. Trivalent Chromium Plating Trivalent chromium process is over 500 times less toxic. pavco.com Trivalent process has lower energy requirements but more complex bath chemistry. ecfinc.comfinishingandcoating.com
Hexavalent Chromium Plating vs. High-Velocity Oxy-Fuel (HVOF) HVOF has 5-10x lower human health impacts and 30-50x lower ecosystem impacts. researchgate.net HVOF can reduce operational costs by ~20% due to lower labor needs. mdpi.comuliege.be Resource consumption profiles can be similar. researchgate.net
Hexavalent Chromium Plating vs. Physical Vapor Deposition (PVD) PVD coatings offer superior hardness and wear resistance, extending product life. fxpvd.com PVD has a higher global environmental burden (e.g., energy use), while chrome plating has a higher local burden (e.g., chemical waste). ethz.ch
CCA-Treated Wood vs. Galvanized Steel (Guardrail Posts) CCA-treated wood has lower fossil fuel use, GHG emissions, acidification, and ecotoxicity. scirp.org Galvanized steel has lower water use and eutrophication potential. scirp.org
Conventional Wastewater Treatment vs. Ionic Exchange/Photocatalysis Alternative treatment shows an 85% reduction in overall environmental damage. researchgate.net
YKK AcroPlating® vs. Conventional Electroplating New technology eliminates cyanide and chromium, reducing GHG emissions by 96%, water use by 66%, and power consumption by 69%. ykk.com

Future Research Directions and Emerging Paradigms in Chromic Acid Chemistry

Rational Design of Novel Catalytic Systems for Chromium-Mediated Reactions

The advancement of chromium-mediated reactions is contingent upon the creation of highly selective and efficient catalytic systems that can function under milder conditions and reduce waste. The rational design of such catalysts necessitates a profound comprehension of reaction mechanisms, as well as the electronic and steric characteristics of the chromium center. figshare.com Researchers are investigating the application of meticulously designed ligands to alter the reactivity of chromium catalysts. These ligands can modulate chromium's oxidation state, stabilize reactive intermediates, and control the stereoselectivity of reactions.

A significant area of investigation is the development of chromium catalysts on solid supports like silica, zeolites, and polymers. acs.orgmdpi.com These supported catalysts present multiple benefits, including simplified separation from reaction mixtures, recyclability, and enhanced stability. northeastern.edu Future work will aim to produce highly dispersed and well-defined chromium active sites on these supports to boost catalytic performance. mdpi.com The objective is to fabricate robust, reusable catalysts to substitute stoichiometric chromium reagents, thereby diminishing chromium waste. Another approach involves the design of dual-functional-site catalysts, such as cobalt-chromium layered double hydroxides, where one metal acts as the active site and the other facilitates charge transfer to enhance reactions like water oxidation. rsc.orgresearchgate.net

Advanced Computational Chemistry and Spectroscopic Probes for Reaction Intermediates

A more profound insight into the complex mechanisms of chromium-mediated reactions is essential for developing superior processes. Advanced computational chemistry, especially density functional theory (DFT), has become a vital tool for clarifying reaction pathways, transition states, and the electronic structures of reactive intermediates. acs.orgacs.orgrsc.org These computational studies offer perspectives that are often challenging to achieve through experimental methods alone. acs.org Future research is expected to employ more sophisticated computational models capable of accurately forecasting the results of complex chromium-catalyzed reactions, including the influence of different spin states on reaction feasibility. researchgate.netmdpi.com

Concurrently with computational progress, the evolution of advanced spectroscopic techniques is facilitating the direct observation and characterization of transient reaction intermediates. These experimental findings are crucial for validating and refining computational models. The synergy between advanced computational chemistry and state-of-the-art spectroscopic probes will persist as a potent force for innovation in chromium chemistry.

Integration of Bio-Inspired Approaches in Chromium(VI) Chemistry

Nature has developed sophisticated enzymatic systems capable of managing the redox chemistry of metals with high efficiency and selectivity. Incorporating bio-inspired and biomimetic strategies into chromium(VI) chemistry presents promising avenues for creating new catalytic systems. frontiersin.org Researchers are engineering synthetic molecules that replicate the active sites of chromium-dependent enzymes or other metalloenzymes. x-mol.netrsc.orgresearchgate.net These bio-inspired catalysts could potentially execute difficult chemical transformations under environmentally friendly conditions, such as in aqueous solutions at ambient temperatures.

A primary focus of this research is to comprehend how biological systems manage toxic metals like chromium. By examining the mechanisms of chromium detoxification in microorganisms, scientists aim to devise new bioremediation strategies. frontiersin.org This includes the creation of artificial metalloenzymes for the selective reduction of toxic chromium(VI) to the less harmful chromium(III). The ultimate goal is to generate a new class of chromium catalysts that merge the efficiency of synthetic systems with the sustainability of biological processes, such as using biologically produced hydrogen as an electron donor for Cr(VI) reduction. researchgate.net

Development of Nanomaterial-Based Solutions for Chromium Remediation

The removal of hexavalent chromium from contaminated water and soil represents a significant environmental hurdle. bohrium.com Nanomaterial-based solutions are emerging as a highly promising method for chromium remediation. bohrium.comnumberanalytics.com The distinct characteristics of nanomaterials, including their high surface-area-to-volume ratio and adaptable surface chemistry, render them highly effective as sorbents and catalysts for chromium(VI) removal. nih.govfrontiersin.org A variety of nanomaterials, such as iron-based nanoparticles, researchgate.net carbon nanotubes, and graphene oxide, are under investigation for this application. tandfonline.commdpi.com

Future research in this domain will concentrate on creating nanomaterials that are not only highly efficient but also cost-effective and environmentally benign to produce. There is a significant focus on developing nanocomposites that merge the adsorption capabilities of one material with the catalytic activity of another. frontiersin.org For instance, decorating carbon nanotubes with iron nanoparticles can yield a material that both adsorbs chromium(VI) and catalytically reduces it to chromium(III). researchgate.net The establishment of scalable and sustainable manufacturing methods for these advanced nanomaterials is crucial for their extensive application in environmental remediation. bohrium.com

Exploration of Next-Generation Chromium-Free Materials for High-Performance Applications

Due to the considerable health and environmental hazards linked to chromic acid, there is a strong drive to develop chromium-free materials for applications where it has been traditionally employed, such as in corrosion prevention and surface finishing. serdp-estcp.milmdpi.com The aerospace and automotive industries, in particular, are actively pursuing high-performance substitutes for chromate (B82759) conversion coatings and primers. hexcel.comppg.comsherwin-williams.comsherwin-williams.com Research in this field is centered on a range of promising technologies, including trivalent chromium coatings, sol-gel coatings, and coatings based on cerium, phosphate (B84403), tungstate, and vanadate. dtic.milfinishingandcoating.com

The primary challenge is to create materials that can replicate the exceptional corrosion resistance and adhesion properties of chromate-based treatments. csc.com.tw For example, thin-film sulfuric acid anodizing is being explored as a replacement for this compound anodizing. nasa.gov Other alternatives include boric-sulfuric acid anodize (BSAA) and tartaric-sulfuric acid anodize (TSA), which are non-chromated, environmentally friendly solutions. valencesurfacetech.com Additionally, new generations of chrome-free conversion coatings and primers are showing improved performance and inherent corrosion resistance. dau.eduppg.com High-velocity oxygen fuel thermal sprays are also being used as a replacement for hard chromium plating in applications requiring maximum hardness. dtic.mil The development and qualification of these next-generation chromium-free materials are vital for transitioning to more sustainable and safer technologies across numerous industries. globalgrowthinsights.com

Q & A

Basic: What are the standard in situ synthesis protocols for chromic acid in laboratory settings, and how do reaction conditions affect its stability?

This compound (H₂CrO₄) is typically synthesized by adding concentrated sulfuric acid (H₂SO₄) to sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in aqueous solution. The reaction proceeds as:
Na2Cr2O7+2H2SO42CrO3+2NaHSO4+H2O\text{Na}_2\text{Cr}_2\text{O}_7 + 2\text{H}_2\text{SO}_4 \rightarrow 2\text{CrO}_3 + 2\text{NaHSO}_4 + \text{H}_2\text{O}

Key factors influencing stability include:

  • Temperature : Elevated temperatures accelerate decomposition into Cr³⁺ species.
  • pH : Acidic conditions (pH < 2) stabilize this compound; neutral/basic conditions promote dichromate (Cr₂O₇²⁻) or chromate (CrO₄²⁻) formation.
  • Concentration : High sulfuric acid concentrations inhibit side reactions but increase corrosivity.
    Always prepare this compound fresh and monitor color changes (orange → red → green) to detect reduction to Cr³⁺ .

Basic: What methodological considerations are critical when using this compound as an oxidizing agent for alcohols in organic synthesis?

This compound oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. Key steps:

Reagent Preparation : Use a 1:1 molar ratio of Na₂Cr₂O₇ to H₂SO₄ in water.

Reaction Monitoring : Observe color change from orange (Cr⁶⁺) to green (Cr³⁺) to confirm completion.

Workup : Quench excess reagent with isopropanol, then neutralize with NaHCO₃ to avoid over-oxidation.

Product Isolation : Extract with dichloromethane and purify via distillation or recrystallization.
Caution : Tertiary alcohols are inert; aldehydes may further oxidize. Validate yields via GC-MS or IR spectroscopy .

Advanced: How can factorial design optimize this compound-mediated redox reactions in metallurgical applications?

A full factorial design (e.g., 2⁴ design) can evaluate variables like:

  • Aluminum stoichiometry (100–130% of theoretical requirement).
  • Iron source (Fe₂O₃ vs. Fe metal).
  • This compound booster concentration (0–5 wt%).
  • Temperature (800–1200°C).
    Response metrics : Cr recovery efficiency, alloy purity (via SEM-EDS), and energy consumption.
    Statistical analysis : Use ANOVA to identify significant factors and interactions. Optimize via response surface methodology (RSM) to balance cost and performance .

Advanced: How should researchers reconcile conflicting pKa values reported for this compound in aqueous systems?

Reported pKa values for H₂CrO₄ range from −0.8 to 1.6 due to:

  • Measurement techniques : Potentiometric vs. spectroscopic methods yield discrepancies.
  • Ionic strength effects : High sulfate concentrations (from H₂SO₄) alter activity coefficients.
  • Speciation complexity : Concurrent equilibria involving HCrO₄⁻, Cr₂O₇²⁻, and CrO₄²⁻.
    Resolution strategy :

Standardize conditions (ionic strength, temperature).

Use UV-Vis spectroscopy to quantify Cr⁶⁺ species.

Validate with computational models (e.g., Pitzer equations for ionic interactions) .

Basic: What safety protocols are essential for handling this compound in laboratory environments?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and quenching.
  • Waste management : Neutralize waste with NaHSO₃ to reduce Cr⁶⁺ to less toxic Cr³⁺, then precipitate as Cr(OH)₃ at pH 8–9.
  • Exposure limits : Adhere to NIOSH REL (0.001 mg Cr⁶⁺/m³) and OSHA PEL (0.005 mg/m³) .

Advanced: What analytical techniques validate this compound’s role in catalase activity assays?

In catalase assays, this compound quantifies residual H₂O₂ via:

Reaction : H2O2+K2Cr2O7+H2SO4Cr2(SO4)3+K2SO4+H2O\text{H}_2\text{O}_2 + \text{K}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + \text{K}_2\text{SO}_4 + \text{H}_2\text{O}.

Colorimetric detection : Measure chromic acetate (Cr³⁺) at 570 nm.

Calibration : Prepare standard curves with known H₂O₂ concentrations.
Validation : Compare with alternative methods (e.g., permanganate titration) and assess linearity (R² > 0.99) .

Advanced: How do ligand-assisted reactions enhance this compound’s selectivity in oxidation processes?

This compound complexes with ligands like pyridine (Collins reagent) or quinoline improve selectivity:

  • Mechanism : Ligands stabilize Cr⁶⁺ intermediates, reducing over-oxidation.
  • Applications : Selective oxidation of allylic alcohols without epoxide formation.
    Optimization :
  • Vary ligand:Cr molar ratios (1:1 to 3:1).
  • Test solvents (e.g., dichloromethane vs. acetone).
  • Monitor reaction kinetics via TLC or in situ FTIR .

Advanced: What strategies mitigate environmental risks of this compound in academic research?

  • Substitution : Replace with MnO₂ or TEMPO-based oxidants where feasible.
  • Waste minimization : Use microfluidic reactors to reduce reagent volumes.
  • Regulatory compliance : Follow EPA guidelines (e.g., SW-846 Method 7196A for Cr analysis).
  • Lifecycle assessment : Quantify energy/CO₂ footprint using tools like EATOS .

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